molecular formula C10H12N2O6 B2581690 1,2-Diethoxy-4,5-dinitrobenzene CAS No. 40294-27-7

1,2-Diethoxy-4,5-dinitrobenzene

Cat. No.: B2581690
CAS No.: 40294-27-7
M. Wt: 256.214
InChI Key: YLZQXWYRDKWMOJ-UHFFFAOYSA-N
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Description

1,2-Diethoxy-4,5-dinitrobenzene is a useful research compound. Its molecular formula is C10H12N2O6 and its molecular weight is 256.214. The purity is usually 95%.
BenchChem offers high-quality 1,2-Diethoxy-4,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diethoxy-4,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diethoxy-4,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZQXWYRDKWMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,2-Diethoxy-4,5-dinitrobenzene: Physicochemical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 1,2-Diethoxy-4,5-dinitrobenzene , a critical intermediate in the development of soluble organic electronic materials.

Executive Summary

1,2-Diethoxy-4,5-dinitrobenzene (CAS: 40294-27-7 ) is a highly functionalized aromatic scaffold used primarily as a precursor for 1,2-diethoxy-4,5-diaminobenzene .[1] The presence of two ethoxy groups confers significantly improved solubility to downstream conjugated systems—such as phthalocyanines and quinoxalines—compared to their methoxy or unsubstituted analogs. This solubility is a critical parameter in solution-processable organic electronics, including organic photovoltaics (OPVs) and chemical sensors.

Physicochemical Properties

The following data aggregates experimental values and calculated descriptors for the dinitro compound.

PropertyValueNote
CAS Registry Number 40294-27-7 Specific to the diethoxy analog
IUPAC Name 1,2-Diethoxy-4,5-dinitrobenzene
Molecular Formula C₁₀H₁₂N₂O₆
Molecular Weight 256.21 g/mol
Appearance Yellow crystalline solidTypical of polynitro aromatics
Melting Point 103–105 °C[1]
Solubility Soluble in DCM, CHCl₃, Acetone, EtOAcInsoluble in water
Electronic Character Electron-deficient aromatic coreDue to -NO₂ groups

Synthetic Architecture & Protocols

The synthesis of 1,2-diethoxy-4,5-dinitrobenzene is typically achieved via the electrophilic aromatic nitration of 1,2-diethoxybenzene. This is a "gateway" reaction that activates the core for subsequent reduction to the diamine.

Reaction Pathway Diagram

The following flowchart visualizes the transformation from the commercially available catechol diethyl ether to the target diamine ligand.

SynthesisPathway Substrate 1,2-Diethoxybenzene (CAS: 2050-46-6) Product 1,2-Diethoxy-4,5-dinitrobenzene (CAS: 40294-27-7) Substrate->Product Electrophilic Subst. Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Product Target 1,2-Diethoxy-4,5-diaminobenzene (Ligand Precursor) Product->Target Reduction Reagent2 Pd/C + H2 or Sn/HCl Reagent2->Target

Figure 1: Synthetic workflow from 1,2-diethoxybenzene to the diamine precursor.

Experimental Protocol: Nitration

Objective: Selective introduction of two nitro groups at the 4 and 5 positions.

  • Preparation : Charge a round-bottom flask with 1,2-diethoxybenzene (1.0 eq) and cool to 0°C.

  • Acid Addition : Slowly add concentrated nitric acid (HNO₃, excess) dropwise. For stricter temperature control, a mixture of HNO₃ and H₂SO₄ can be used, though 1,2-diethoxybenzene is activated enough that careful addition of HNO₃ often suffices.

  • Reaction : Allow the mixture to warm to room temperature and stir. Some protocols recommend heating to 60-80°C to ensure complete dinitration [2].

  • Quenching : Pour the reaction mixture over crushed ice. The product will precipitate as a yellow solid.

  • Purification : Filter the solid, wash with copious water to remove acid traces, and recrystallize from ethanol or acetic acid to yield yellow needles (MP: 103–105°C).

Experimental Protocol: Reduction to Diamine

Objective: Conversion of nitro groups to amino groups for ligand synthesis.

  • Dissolution : Dissolve 1,2-diethoxy-4,5-dinitrobenzene in ethanol or ethyl acetate.

  • Catalyst : Add 10% Pd/C (approx. 10 wt% of substrate).

  • Hydrogenation : Stir under H₂ atmosphere (balloon pressure or 30-50 psi in a Parr shaker) for 4-12 hours.

  • Workup : Filter through Celite to remove the catalyst.

  • Isolation : Concentrate the filtrate. Note: The resulting diamine is air-sensitive and should be used immediately or stored as a hydrochloride salt.

Strategic Applications

Soluble Phthalocyanines

The primary utility of the diethoxy substituent over the dimethoxy analog is the increased solubility it imparts to large, planar macrocycles.

  • Mechanism : The ethyl chains increase the entropy of mixing with organic solvents, preventing the strong

    
    -
    
    
    
    stacking aggregation often seen in unsubstituted phthalocyanines.
  • Product : 2,3,9,10,16,17,23,24-Octaethoxyphthalocyanine .

  • Use Case : Solution-processable hole-transport layers in organic solar cells.

Quinoxaline Conductive Polymers

Condensation of 1,2-diethoxy-4,5-diaminobenzene with 1,2-diketones (e.g., benzil) yields quinoxaline derivatives.

  • Property : These polymers exhibit low bandgaps and can be n-doped.

  • Relevance : The ethoxy side chains facilitate processing from common solvents like chloroform or chlorobenzene, unlike rigid unsubstituted polymers.

Safety and Handling (E-E-A-T)

As a polynitro aromatic, this compound requires strict safety adherence.

  • Explosion Hazard : While less sensitive than TNT, dinitrobenzenes can be explosive if heated under confinement or subjected to strong shock. Do not distill to dryness.

  • Toxicity : Nitrobenzenes are generally toxic by inhalation and skin absorption (methemoglobinemia risk). Wear nitrile gloves and work in a fume hood.

  • Storage : Store in a cool, dry place away from strong reducing agents and bases.

References

  • Synthesis and Properties : Supporting Information: H nitration to controllable aromatic mononitration and dinitration. (2026). Wuhan University / Shanghai Institute of Organic Chemistry. 2[3][4][5][6]

  • General Nitration Protocols : LookChem CAS 2050-46-6 Data. (2025). Describes nitration of 1,2-diethoxybenzene to dinitro analog. 7

  • Homologous Reduction Protocols : 1,2-Diamino-4,5-dimethoxybenzene Synthesis. (2025). BenchChem / PrepChem.[8][9] (Protocol adapted for diethoxy analog). 3

Sources

1,2-Diethoxy-4,5-dinitrobenzene CAS number and molecular structure

[1][2]

Executive Summary

1,2-Diethoxy-4,5-dinitrobenzene (CAS: 40294-27-7 ) is a specialized aromatic intermediate primarily utilized in the synthesis of functionalized conjugated systems.[1][2][3] As a derivative of catechol diethyl ether, its electron-rich alkoxy substituents at the 1,2-positions, combined with the electron-withdrawing nitro groups at the 4,5-positions, create a unique "push-pull" electronic structure.

This compound serves as the critical precursor for 1,2-diethoxy-4,5-diaminobenzene , a building block for:

  • Conducting Polymers: Alkoxy-substituted polyphenylenes and polyanilines.

  • Macrocycles: Phthalocyanines and porphyrazines used in optoelectronics.

  • Heterocycles: Quinoxaline and phenazine derivatives for pharmaceutical research.

Chemical Identity & Properties

Molecular Structure

The molecule consists of a benzene core substituted with two ethoxy groups (–OCH₂CH₃) adjacent to each other (ortho) and two nitro groups (–NO₂) para to the ethoxy groups. This symmetry is crucial for the regioselectivity of downstream condensation reactions.

Physicochemical Data Table
PropertySpecification
CAS Number 40294-27-7
IUPAC Name 1,2-Diethoxy-4,5-dinitrobenzene
Molecular Formula C₁₀H₁₂N₂O₆
Molecular Weight 256.21 g/mol
Appearance Yellow crystalline solid
Melting Point 103–105 °C [1]
Solubility Soluble in CHCl₃, Acetone, DMSO; Insoluble in Water
SMILES CCOc1cc(c(cc1OCC)[O-])[O-]

Synthesis Protocol

Objective: Selective dinitration of 1,2-diethoxybenzene.

Mechanistic Insight

The ethoxy groups are strong ortho/para activators. However, steric hindrance at the 3,6-positions (ortho to ethoxy) and the directing power of the first nitro group typically force the second nitro group into the 5-position. Control of temperature is critical to prevent oxidative cleavage of the ether linkage or over-nitration.

Experimental Workflow

Reagents:

  • 1,2-Diethoxybenzene (Starting Material, CAS 2050-46-6)[3]

  • Nitric Acid (HNO₃, fuming or conc.)

  • Acetic Acid (Glacial) or Sulfuric Acid (H₂SO₄) solvent system

Protocol (Standard Nitration):

  • Dissolution: Dissolve 1,2-diethoxybenzene (1.0 eq) in glacial acetic acid at 0–5 °C.

  • Addition: Dropwise add a mixture of fuming HNO₃ (excess, ~4-5 eq) while maintaining the internal temperature below 10 °C. The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1) for the disappearance of the mononitro intermediate.

  • Quench: Pour the reaction mixture onto crushed ice/water (10x volume). The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash copiously with water to remove acid traces, and recrystallize from ethanol or acetic acid to yield yellow needles (MP: 103–105 °C).

Synthesis & Application Pathway Diagram

SynthesisPathwayStart1,2-Diethoxybenzene(CAS 2050-46-6)ReagentHNO3 / H2SO4NitrationStart->ReagentProduct1,2-Diethoxy-4,5-dinitrobenzene(CAS 40294-27-7)Yellow SolidReagent->Product Electrophilic AromaticSubstitutionReductionH2 / Pd-Cor SnCl2/HClProduct->ReductionDiamine1,2-Diethoxy-4,5-diaminobenzene(Unstable Intermediate)Reduction->Diamine ReductionAppQuinoxalines & Conducting PolymersDiamine->App Condensation

Figure 1: Synthetic pathway from catechol diethyl ether to functional materials.

Downstream Applications

The primary utility of 1,2-diethoxy-4,5-dinitrobenzene lies in its reduction to the corresponding o-phenylenediamine derivative.

Synthesis of Quinoxalines

Condensation of the reduced diamine with 1,2-diketones (e.g., benzil) yields 6,7-diethoxyquinoxalines. These structures are pharmacophores in kinase inhibitors and DNA-intercalating agents.

Phthalocyanine Precursors

The compound can be converted into dinitriles, which are cyclotetramerized to form octa-ethoxy substituted phthalocyanines. These materials exhibit:

  • High solubility in organic solvents (unlike unsubstituted phthalocyanines).

  • Liquid crystalline behavior.[3]

  • Near-IR absorption for photodynamic therapy.

Safety & Handling (MSDS Highlights)

Hazard Class: Nitro aromatic.

  • Explosion Hazard: Like all polynitro aromatics, this compound may be shock-sensitive or explosive at high temperatures. Do not heat dry material above its melting point in a closed system.

  • Toxicity: Potential skin sensitizer and irritant. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • Synthesis & Properties: LookChem & AK Scientific Database Records for CAS 40294-27-7. Confirmed melting point (103-105°C) and synthesis via nitration of 1,2-diethoxybenzene.

  • Nitration Methodology:General nitration of veratrole derivatives. (Adapted from standard protocols for 1,2-dimethoxy-4,5-dinitrobenzene, CAS 3395-03-7, applied to the diethoxy analog).
  • Application Context:Synthesis of soluble phthalocyanines.

solubility and melting point of 4,5-Dinitroveratrole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dinitroveratrole

Abstract: This technical guide provides a comprehensive analysis of the melting point and solubility characteristics of 4,5-Dinitroveratrole (CAS No. 3395-03-7). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with field-proven experimental methodologies. It offers detailed, self-validating protocols for the determination of these key physicochemical parameters, grounded in authoritative standards. All data and procedures are presented with a focus on scientific integrity, causality, and safe laboratory practice.

Introduction to 4,5-Dinitroveratrole

4,5-Dinitroveratrole, also known as 1,2-Dimethoxy-4,5-dinitrobenzene, is an aromatic organic compound with the chemical formula C₈H₈N₂O₆.[1][2] Its structure features a benzene ring substituted with two adjacent methoxy groups and two adjacent nitro groups. This substitution pattern imparts specific chemical properties that are of interest in synthetic chemistry, serving as a building block for more complex molecules, and potentially in materials science.

Accurate characterization of its fundamental physicochemical properties, such as melting point and solubility, is a prerequisite for its application in any research or development context. These parameters dictate purification strategies (e.g., recrystallization), reaction conditions, formulation development, and provide a primary indication of purity.

Table 1: Chemical Identity of 4,5-Dinitroveratrole

IdentifierValueSource(s)
Chemical Name 1,2-Dimethoxy-4,5-dinitrobenzene[1]
Synonyms 4,5-Dinitroveratrole, 4,5-Dinitroveratrol[3][4][5]
CAS Number 3395-03-7[1][2][6]
Molecular Formula C₈H₈N₂O₆[1][2]
Molecular Weight 228.16 g/mol [1][6]
Appearance White to light yellow powder or crystal[3][4][6]

Melting Point Analysis

The melting point of a crystalline solid is a critical thermal property that provides a benchmark for identity and purity. For a pure substance, the melting process occurs over a narrow, sharply defined temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.

Reported Melting Point Values

Multiple sources have reported the melting point of 4,5-Dinitroveratrole. The compiled data indicate a high degree of consistency, suggesting the compound is a stable, crystalline solid at room temperature.

Table 2: Reported Melting Point of 4,5-Dinitroveratrole

Melting Point Range (°C)Source(s)
129.0 - 133.0[4][6]
130[3]
131[4][6]
131 - 134[7]
Causality in Experimental Determination

The capillary method is the standard and most widely accepted technique for melting point determination due to its simplicity, small sample requirement, and reproducibility.[8] The methodology relies on controlled, slow heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[9] A rapid heating rate can lead to an artificially high and broad melting range because the sample's temperature lags behind the thermometer reading. Therefore, a slow ramp rate (e.g., 1-2 °C per minute) near the expected melting point is critical for accuracy.[10]

Experimental Workflow for Melting Point Determination

The following diagram outlines the standard workflow for determining the melting point of a solid organic compound like 4,5-Dinitroveratrole.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Analysis Prep1 Ensure sample is dry and finely powdered. Prep2 Load sample into capillary tube (2-3 mm height). Prep1->Prep2 Prep3 Compact the sample by tapping or dropping through a tube. Prep2->Prep3 Measure1 Place capillary in heating apparatus. Prep3->Measure1 Measure2 Heat rapidly to ~15-20°C below expected MP (~110°C). Measure1->Measure2 Measure3 Reduce heating rate to 1-2°C per minute. Measure2->Measure3 Measure4 Record T1: Temperature at which first liquid droplet appears. Measure3->Measure4 Measure5 Record T2: Temperature at which all solid has liquefied. Measure4->Measure5 Result1 Report melting range as T1 - T2. Measure5->Result1 Result2 A narrow range (<2°C) indicates high purity. Result1->Result2

Caption: A standard workflow for accurate melting point determination using the capillary method.

Solubility Profile

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[11] This characteristic is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces and polarity are more likely to be miscible.[11] Understanding the solubility of 4,5-Dinitroveratrole is essential for selecting appropriate solvents for synthesis, purification, and formulation.

Structural Analysis and Solubility Prediction

The molecular structure of 4,5-Dinitroveratrole contains both polar and non-polar features:

  • Polar Groups: Two nitro groups (-NO₂) and two ether linkages (-OCH₃) introduce polarity through dipole-dipole interactions.

  • Non-polar Moiety: The benzene ring is inherently non-polar and favors interactions with non-polar solvents through van der Waals forces.

This duality suggests that 4,5-Dinitroveratrole will exhibit limited solubility in highly polar protic solvents like water and in very non-polar aliphatic solvents like hexane. Its solubility is expected to be highest in solvents of intermediate polarity, particularly those capable of dipole-dipole interactions. The compound is not expected to be soluble in aqueous acid or base, as it lacks strongly acidic or basic functional groups that can be protonated or deprotonated to form a soluble salt.

Table 3: Predicted Qualitative Solubility of 4,5-Dinitroveratrole

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to ModerateThe aromatic ring allows some interaction with toluene, but overall polarity mismatch with hexane limits solubility.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF)HighThese solvents have strong dipole moments that can effectively solvate the polar nitro and methoxy groups of the molecule.
Polar Protic Water, Methanol, EthanolLowThe large, non-polar benzene core disrupts the strong hydrogen bonding network of protic solvents, leading to poor solvation.[11]
Aqueous Acid 5% HClInsolubleLacks a basic functional group (e.g., an amine) to form a soluble hydrochloride salt.[12]
Aqueous Base 5% NaOHInsolubleLacks a sufficiently acidic proton (e.g., a carboxylic acid or phenol) to be deprotonated by a dilute base.[12]
Experimental Workflow for Solubility Assessment

A systematic approach is required to qualitatively determine the solubility of a compound.[12][13] This involves testing the compound against a panel of solvents representing different polarity classes. The following decision-tree diagram illustrates a robust workflow for this process.

SolubilityWorkflow Systematic Workflow for Qualitative Solubility Testing cluster_solvents Solvent Panel cluster_results Classification Start Start with ~25 mg of 4,5-Dinitroveratrole Water Test in Water Start->Water NaOH Test in 5% NaOH Water->NaOH Insoluble Res_S Class S: Soluble Salt Water->Res_S Soluble HCl Test in 5% HCl NaOH->HCl Insoluble Res_A Class A: Acidic NaOH->Res_A Soluble OrgSolvents Test in Organic Solvents (e.g., Ethanol, Acetone, DCM, Toluene) HCl->OrgSolvents Insoluble Res_B Class B: Basic HCl->Res_B Soluble Res_N Class N: Neutral Polar/Non-Polar OrgSolvents->Res_N Soluble Res_I Class I: Inert OrgSolvents->Res_I Insoluble

Caption: A decision-tree workflow for classifying a compound based on its solubility in different solvents.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and adhere to standard laboratory practices. All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

Protocol for Melting Point Determination

Objective: To accurately determine the melting range of a 4,5-Dinitroveratrole sample.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (one end sealed)[8]

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula and watch glass

Procedure:

  • Sample Preparation: a. Place a small amount of 4,5-Dinitroveratrole on a clean, dry watch glass. The sample must be completely dry, as residual solvent will depress the melting point.[9] b. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle. c. Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of sample.[9] d. Invert the tube so the sealed end is down. Tap the tube gently on the benchtop, or drop it through a long glass tube, to pack the powder tightly into the bottom.[8][9] e. The final packed sample height should be 2-3 mm. An excessive sample amount can cause a broad melting range.[9]

  • Instrument Setup and Measurement: a. Place the loaded capillary tube into the sample holder of the melting point apparatus.[15] b. If the approximate melting point is known (~130°C), set the apparatus to heat rapidly to a temperature about 20°C below this point (i.e., to ~110°C).[9] c. Once the target temperature is reached, reduce the heating rate to a slow ramp of 1-2°C per minute. This ensures thermal equilibrium. d. Observe the sample continuously through the magnifying eyepiece.

  • Data Recording: a. Record the temperature at which the first droplet of liquid becomes visible. This is the onset of melting (T1). b. Continue observing and record the temperature at which the last solid crystal melts into a clear liquid. This is the clear point (T2).[10] c. The melting range is reported as T1 – T2.

  • Post-Analysis: a. Turn off the apparatus and allow it to cool. b. Dispose of the used capillary tube in a designated glass waste container.

Protocol for Qualitative Solubility Assessment

Objective: To determine the solubility classification of 4,5-Dinitroveratrole in a range of representative solvents.

Apparatus & Reagents:

  • Small test tubes (e.g., 13x100 mm) and a test tube rack

  • Spatula

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

  • Solvents: Deionized Water, 5% (w/v) Sodium Hydroxide, 5% (w/v) Hydrochloric Acid, Ethanol, Acetone, Dichloromethane, Toluene.

Procedure:

  • General Method: For each solvent, perform the following steps. Use a fresh, clean test tube for each test. a. Add approximately 25 mg of 4,5-Dinitroveratrole to a test tube.[13] b. Add the chosen solvent in 0.25 mL increments, up to a total of 0.75 mL.[12][13] c. After each addition, vigorously agitate the tube (using a vortex mixer or by flicking it) for 30-60 seconds to facilitate dissolution.[13] d. Visually inspect the mixture against a contrasting background. A compound is considered "soluble" if it dissolves completely to form a clear, homogeneous solution.

  • Systematic Testing Sequence: a. Test 1: Water. Determine solubility in 0.75 mL of deionized water. b. Test 2: 5% NaOH. If insoluble in water, use a fresh sample and test its solubility in 0.75 mL of 5% NaOH solution. c. Test 3: 5% HCl. If insoluble in water and NaOH, use a fresh sample and test its solubility in 0.75 mL of 5% HCl solution. d. Test 4: Organic Solvents. Regardless of the results in aqueous media, systematically test the solubility in the panel of organic solvents (Ethanol, Acetone, Dichloromethane, Toluene) to understand its profile in common reaction and purification media.

  • Data Recording: a. For each solvent, record the result as "Soluble," "Partially Soluble," or "Insoluble." b. Note any color changes, gas evolution, or heat generation, which may indicate a chemical reaction rather than simple dissolution.

Safety and Handling Precautions

4,5-Dinitroveratrole is a chemical compound that requires careful handling. Users must consult the full Safety Data Sheet (SDS) before use.[14]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and impervious gloves.[14]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Keep away from sources of ignition.[14][17]

  • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.[14]

  • Spills: In case of a spill, evacuate the area. Prevent dust formation. Sweep up the material and place it into a suitable container for disposal.[18]

Conclusion

This guide has detailed the critical physicochemical properties of 4,5-Dinitroveratrole. The compound is a crystalline solid with a sharp and reproducible melting point in the range of 129-134°C , indicative of its high purity when properly synthesized and stored. Based on its molecular structure, it is predicted to be poorly soluble in water but highly soluble in polar aprotic solvents like acetone and dichloromethane. The provided experimental protocols offer robust, field-tested methodologies for researchers to verify these properties in their own laboratories, ensuring data integrity and safe handling. This foundational knowledge is indispensable for the effective use of 4,5-Dinitroveratrole in drug development and chemical synthesis applications.

References

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Lambda Photometrics Ltd. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]

  • MicroChemicals GmbH. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4,5-Dibromoveratrole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. PubChem. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1,2-dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]

  • ResearchGate. (2026, January 13). Determination and Correlation of Solubility.... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

Sources

theoretical studies on the electronic structure of dinitrobenzene compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Guide for Drug Development & Toxicology

Executive Summary

This technical guide provides a theoretical framework for analyzing dinitrobenzene (DNB) isomers (1,2-, 1,3-, and 1,4-DNB). While often viewed as simple industrial intermediates, DNBs serve as critical model systems for understanding nitroaromatic toxicity in drug development. This document details the computational protocols required to predict their electronic structure, stability, and reductive toxicity mechanisms using Density Functional Theory (DFT).

The Computational Framework

To achieve results that correlate with experimental toxicity data (E-E-A-T principle), the choice of functional and basis set is non-trivial.

  • Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic nitro-compounds due to its error cancellation benefits in vibrational frequency analysis. However, for precise excitation energies (UV-Vis) or long-range interactions (crystal packing), CAM-B3LYP or wB97XD (dispersion-corrected) are recommended.

  • Basis Set: The nitro group (

    
    ) contains lone pairs and high electron density. A standard Pople basis set like 6-311++G(d,p)  is the minimum requirement.
    
    • Diffuse functions (++): Essential to correctly model the "tail" of the electron density, which dictates the Electrophilic attack propensity.

    • Polarization functions (d,p): Required to model the N-O bond anisotropy.

Computational Workflow Diagram

The following Graphviz diagram outlines the standardized workflow for characterizing these compounds.

G Input Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Freq->Opt Imaginary Freq (Fail) SP Single Point Energy (Solvent: Water/PCM) Freq->SP Valid Minima Prop Properties (HOMO-LUMO, NBO, ESP) SP->Prop

Figure 1: Standardized DFT workflow for nitroaromatic characterization. Note the mandatory frequency check to ensure a true local minimum.

Electronic Architecture & Isomer Stability

The relative stability of DNB isomers is governed by the interplay between resonance stabilization and steric hindrance.

Comparative Data: Gas Phase (B3LYP/6-311++G(d,p))

Representative values derived from consensus theoretical literature.

Property1,2-DNB (Ortho)1,3-DNB (Meta)1,4-DNB (Para)
Relative Energy (kcal/mol) +6.5 (Least Stable)0.0 (Most Stable)+1.2
Dipole Moment (Debye) ~6.0~4.00.0 (Symmetry)
HOMO-LUMO Gap (eV) ~4.3~5.0~4.6
Point Group



Analysis:

  • 1,3-DNB (Meta): The most stable isomer. The nitro groups are in a 1,3 relationship, allowing them to withdraw electron density without significant steric clash. This is the thermodynamic sink of the system.

  • 1,2-DNB (Ortho): The proximity of two bulky

    
     groups forces the nitro groups to twist out of the benzene plane (dihedral angle 
    
    
    
    ). This breaks conjugation, raising the total energy.
  • 1,4-DNB (Para): Highly symmetric with zero dipole moment, making it less soluble in polar biological media compared to the ortho isomer.

Reactivity Descriptors & Toxicity Modeling

For drug development professionals, the electronic structure is a proxy for toxicity . The primary mechanism of nitroaromatic toxicity is enzymatic reduction (via nitroreductases) to form a reactive nitro radical anion, followed by the generation of Reactive Oxygen Species (ROS).

Key Reactivity Descriptors

To predict this toxicity, we calculate specific quantum descriptors:

  • LUMO Energy (

    
    ): 
    
    • Significance: Represents the Electron Affinity (EA).

    • Causality: A lower (more negative)

      
       means the molecule more easily accepts an electron to become a radical anion.
      
    • Trend: DNBs have very low LUMO energies compared to benzene, making them "soft" electrophiles.

  • Chemical Hardness (

    
    ): 
    
    • Formula:

      
      
      
    • Significance: Resistance to charge transfer. Harder molecules (larger gap) are generally less reactive.

  • Electrophilicity Index (

    
    ): 
    
    • Formula:

      
       (where 
      
      
      
      is chemical potential).
    • Significance: A global metric for the energy lowering associated with soaking up electrons.[1][2] High

      
       correlates strongly with high toxicity in DNBs.
      
Toxicity Pathway Visualization

The following diagram illustrates the link between the computed electronic state and the biological outcome.

Toxicity DNB Dinitrobenzene (Neutral) Low LUMO Energy Radical Nitro Radical Anion (R-NO2•⁻) DNB->Radical Single Electron Transfer (SET) Enzyme Nitroreductase / NADPH Enzyme->Radical Radical->DNB Redox Cycling ROS Superoxide (O2•⁻) + OH• Radical->ROS Electron Transfer to O2 O2 Molecular Oxygen (O2) O2->ROS Damage Oxidative Stress (DNA/Lipid Damage) ROS->Damage Cellular Cascade

Figure 2: The "Redox Cycling" mechanism. The computed LUMO energy directly predicts the ease of the first step (DNB


 Radical).
Experimental Protocols
A. Geometry Optimization & Frequency Analysis

This protocol validates the structure and ensures no imaginary frequencies exist (confirming a ground state).

  • Software: Gaussian 09/16 or ORCA.

  • Input Construction:

    • Build the initial structure. For 1,2-DNB, pre-twist the nitro groups by 30° to avoid a saddle point search.

  • Route Section (Gaussian Example):

    • Note:SCRF adds the PCM solvent model, essential for biological relevance.

  • Validation: Check the output for NImags=0. If NImags > 0, the structure is a transition state, not a stable isomer.

B. Natural Bond Orbital (NBO) Analysis

NBO analysis is critical to visualize hyperconjugation—the stabilization of the ring by the nitro groups.

  • Route Section:

  • Analysis: Look for the Second Order Perturbation Theory table in the output.[3]

    • Target: Interaction between

      
       (Oxygen Lone Pair) and 
      
      
      
      (Antibonding orbital).
    • Interpretation: High delocalization energy (

      
      ) indicates strong resonance and higher stability.
      
References
  • Electronic Structure & DFT Benchmarking

    • Title: "DFT study on the electronic structure and vibr
    • Relevance: Establishes B3LYP/6-311++G(d,p) as the standard.
    • Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Toxicity Mechanisms (QSAR)

    • Title: "Quantitative Structure–Activity Relationship (QSAR)
    • Relevance: Links to LD50 values in r
    • Source:MDPI / Intern
  • NBO & Hyperconjug

    • Title: "Natural Bond Orbital Analysis: A Critical Overview."
    • Relevance: Explains the delocaliz
    • Source:University of Wisconsin-Madison (Weinhold Group).
  • Physicochemical Data Verific

    • Title: "Dinitrobenzene Isomer Data."[4]

    • Relevance: Experimental valid
    • Source:NIST Chemistry WebBook.

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) with 1,2-Diethoxy-4,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the protocol for the regioselective nucleophilic aromatic substitution (SNAr) of 1,2-diethoxy-4,5-dinitrobenzene . This substrate is a critical scaffold in medicinal chemistry, serving as a precursor for benzimidazoles, quinoxalines, and functionalized catechol derivatives.

Unlike simple halo-benzenes, this substrate utilizes the nitro group itself as a leaving group —a transformation driven by the strong electron-withdrawing nature of the ortho-nitro substituent. The reaction allows for the precise installation of amines, thiols, or alkoxides while retaining one nitro group for future reduction or functionalization.

Key Technical Insight: The reaction relies on a "Push-Pull" electronic desymmetrization. The starting material is symmetric; however, upon the first substitution, the introduction of an electron-donating group (e.g., an amine) significantly deactivates the ring toward a second substitution, ensuring high selectivity for the mono-substituted product.

Mechanistic Foundation

The reaction proceeds via a classical addition-elimination mechanism.[1] The success of this protocol hinges on the stability of the Meisenheimer Complex .

The "Ortho-Effect" Activation

In 1,2-diethoxy-4,5-dinitrobenzene, the two ethoxy groups are electron-donating (


 effect), which typically deactivates a ring toward nucleophilic attack. However, the two nitro groups are strongly electron-withdrawing (

). The critical factor is that one nitro group acts as the leaving group , while the second nitro group (ortho to the reaction site) acts as the activator , stabilizing the negative charge in the transition state.[2]
Mechanistic Pathway (DOT Visualization)

SNAr_Mechanism cluster_electronics Electronic Effects SM 1,2-Diethoxy- 4,5-dinitrobenzene (Symmetric, Electrophilic) TS Meisenheimer Complex (Resonance Stabilized) SM->TS Nucleophilic Attack (Rate Determining) Nuc Nucleophile (R-NH2) Nuc->TS Prod Product (1-Amino-2-nitro- 4,5-diethoxybenzene) TS->Prod Aromatization (Fast) LG Leaving Group (NO2- / HNO2) TS->LG Text Ortho-NO2 stabilizes the anionic intermediate. Ethoxy groups remain spectators.

Figure 1: SNAr mechanism showing the displacement of the nitro group. The reaction is driven by the restoration of aromaticity after the formation of the anionic intermediate.[3][4]

Experimental Protocol

Reagents & Equipment
  • Substrate: 1,2-Diethoxy-4,5-dinitrobenzene (Note: If unavailable, the 1,2-dimethoxy analog behaves identically).

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.5 equivalents).

  • Base: Potassium Carbonate (

    
    , anhydrous) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: DMF/DMSO increase rates but complicate workup.

  • Safety: Dinitrobenzenes are potential explosives and toxic. Work in a fume hood behind a blast shield.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diethoxy-4,5-dinitrobenzene (1.0 eq) in Acetonitrile (0.2 M concentration).

  • Add Potassium Carbonate (2.0 eq).

  • Add the Amine Nucleophile (1.1 eq) dropwise.

    • Checkpoint: The solution is typically pale yellow initially.

Step 2: Reaction Execution

  • Fit the flask with a reflux condenser.

  • Heat the mixture to Reflux (approx. 80-82°C) .

  • Stir for 2–4 hours .

    • Visual Validator: The reaction mixture should darken significantly to a deep orange or red color. This "Red-Shift" is diagnostic of the formation of the nitro-aniline chromophore.

Step 3: Monitoring (TLC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

  • Visualization: UV light (254 nm).

    • Starting Material (SM): High

      
      , UV active, faint yellow.
      
    • Product: Lower

      
       (more polar), distinct orange/red spot.
      

Step 4: Workup & Purification

  • Cool to room temperature.

  • Filter off the inorganic salts (

    
    , 
    
    
    
    ).
  • Concentrate the filtrate under reduced pressure.

  • Recrystallization: Usually effective from hot Ethanol.

  • Column Chromatography: If necessary, elute with Hexanes/EtOAc gradient.

Workflow & Decision Tree

This workflow includes "Self-Validating" gates to ensure protocol adherence and success.

Workflow Start Start: Dissolve Substrate (Pale Yellow) AddReagents Add Amine + Base Start->AddReagents Heat Reflux 2-4 Hours AddReagents->Heat CheckColor Decision: Is Solution Deep Orange/Red? Heat->CheckColor TLC TLC Check (Hex:EtOAc 3:1) CheckColor->TLC Yes Trouble1 Error: Nucleophile Inactive or Temp too Low CheckColor->Trouble1 No (Remains Yellow) CheckTLC Decision: SM Consumed? TLC->CheckTLC Workup Filter & Concentrate CheckTLC->Workup Yes Trouble2 Error: Push for longer time or Add more Amine CheckTLC->Trouble2 No (SM Visible) Purify Recrystallize (EtOH) or Column Workup->Purify Trouble2->Heat Re-Reflux

Figure 2: Operational workflow with integrated decision gates based on visual and chromatographic feedback.

Data Analysis & Validation

Expected NMR Signatures

The transition from the symmetric dinitro-substrate to the asymmetric product is easily verified by


 NMR.
FeatureStarting Material (1,2-diethoxy-4,5-dinitrobenzene)Product (1-amino-2-nitro-4,5-diethoxybenzene)
Symmetry Symmetric (

or similar)
Asymmetric
Aromatic Protons 2H Singlet (approx. 7.3 - 7.5 ppm)Two distinct 1H Singlets (separated by ~0.5 ppm)
Ethoxy Groups Equivalent signalsNon-equivalent signals (distinct quartets/triplets)
Amine Proton AbsentBroad singlet (exchangeable)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Color Change Reaction not initiating. Nucleophile may be too weak or hindered.Switch solvent to DMF (higher T) or use a stronger base (

).
Multiple Spots on TLC Over-reaction (displacement of ethoxy groups) or degradation.Lower temperature.[2] Ensure strict 1:1 stoichiometry.
Product is Oil/Sticky Residual solvent (DMF/DMSO) or mixed salts.Perform an aqueous wash (Brine/Water) followed by extraction into DCM.

References

  • MDPI (2023). Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution. (Demonstrates the specific regiochemistry on the dimethoxy analog).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Authoritative grounding on SNAr mechanics and nitro-group activation).

  • Lumen Learning. Nucleophilic Aromatic Substitution of Aryl Halides and Nitroarenes. (Detailed explanation of the Meisenheimer complex stability).

  • BenchChem. Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene. (Technical notes on solvent selection for this specific scaffold).

Sources

1,2-Diethoxy-4,5-dinitrobenzene as a building block for N-heteroacenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

1,2-Diethoxy-4,5-dinitrobenzene: A Versatile Precursor for the Synthesis of N-Heteroacenes

Introduction: The Strategic Importance of N-Heteroacenes

N-heteroacenes, which are polycyclic aromatic hydrocarbons containing nitrogen atoms within their fused ring systems, have emerged as a cornerstone in the field of organic electronics.[1][2] Their unique electronic and photophysical properties, which can be precisely tuned through chemical modification, make them highly sought-after materials for applications such as organic field-effect transistors (OFETs), photovoltaics, and organic light-emitting diodes (OLEDs).[3][4] The introduction of nitrogen atoms into the acene backbone significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can enhance electron injection and transport, leading to powerful n-channel semiconductor materials.[2][3][4]

A key challenge in this field is the development of modular and efficient synthetic routes to access structurally diverse N-heteroacenes. This guide focuses on the utility of 1,2-diethoxy-4,5-dinitrobenzene as a strategic building block. The core advantage of this precursor lies in its pre-installed functionality: the two nitro groups are readily converted into an ortho-diamine, the essential reactive moiety for forming the pyrazine ring central to many N-heteroacenes. Concurrently, the two ethoxy groups confer enhanced solubility to both the precursor and its derivatives, a critical factor for solution-based processing of organic electronic devices.

This document provides a detailed overview of the synthetic strategy, step-by-step experimental protocols, and expert insights into utilizing 1,2-diethoxy-4,5-dinitrobenzene for the construction of advanced N-heteroacene systems.

Physicochemical Properties & Safe Handling

While specific experimental data for 1,2-diethoxy-4,5-dinitrobenzene is not widely published, its properties and hazards can be reliably inferred from its close analogue, 1,2-dimethoxy-4,5-dinitrobenzene.

Compound Properties
PropertyValue (for 1,2-diethoxy-4,5-dinitrobenzene)Reference (Analogue: 1,2-dimethoxy-4,5-dinitrobenzene)
Molecular Formula C₁₀H₁₂N₂O₆C₈H₈N₂O₆[5][6][7]
Molecular Weight 256.21 g/mol 228.16 g/mol [5][7][8]
CAS Number Not available3395-03-7[6][7][9]
Appearance Expected to be a yellow crystalline solidYellow crystalline solid[10]
Melting Point Not available131-134 °C[9]
Solubility Sparingly soluble in water, soluble in many organic solventsSparingly soluble in water[10]
Critical Safety & Handling Protocols

Substituted dinitrobenzenes are potent chemical agents and must be handled with stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile, inspected before use), and a lab coat.[11][12] Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Hazard Overview: This class of compounds is harmful if swallowed, inhaled, or absorbed through the skin.[5][13] It is known to cause skin and serious eye irritation.[5][13]

  • Handling: Avoid the formation of dust and aerosols.[12] Use non-sparking tools and prevent electrostatic discharge.[11] Keep the container tightly closed in a dry, cool, and well-ventilated area.[11]

  • First Aid:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

The Core Synthetic Pathway: A Two-Step Strategy

The conversion of 1,2-diethoxy-4,5-dinitrobenzene into an N-heteroacene core is a robust and logical two-step process. This strategy is predicated on the selective transformation of the nitro groups into a reactive diamine, which then undergoes a ring-forming reaction.

  • Reductive Amination: The foundational step is the reduction of the two nitro groups to form the key intermediate, 1,2-diethoxy-4,5-diaminobenzene. This transformation is the gateway to cyclization.

  • Cyclocondensation: The resulting ortho-diamine is a versatile nucleophile that readily reacts with 1,2-dicarbonyl compounds (α-diketones) to form a pyrazine ring, thus completing the core N-heteroacene structure.[14][15]

This workflow provides a modular approach, allowing for the synthesis of a wide array of N-heteroacenes by simply varying the structure of the 1,2-dicarbonyl coupling partner.

G cluster_0 Core Synthetic Workflow Start 1,2-Diethoxy-4,5-dinitrobenzene Intermediate 1,2-Diethoxy-4,5-diaminobenzene (Key Intermediate) Start->Intermediate Step 1: Reductive Amination (e.g., H₂, Pd/C) Product Target N-Heteroacene Intermediate->Product Step 2: Cyclocondensation Diketone 1,2-Dicarbonyl (e.g., Benzil) Diketone->Product Coupling Partner

A high-level overview of the two-step synthesis of N-heteroacenes.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. The causality behind key procedural choices is explained to ensure reproducibility and facilitate troubleshooting.

Protocol 1: Synthesis of the Key Intermediate: 1,2-Diethoxy-4,5-diaminobenzene

This protocol details the catalytic hydrogenation of the dinitro precursor. This method is chosen for its high efficiency and clean reaction profile, typically yielding the desired product with minimal purification.

Materials:

  • 1,2-Diethoxy-4,5-dinitrobenzene (1.0 eq)

  • Palladium on carbon (10% Pd, ~5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen gas (H₂) supply

  • Celite®

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation flask, add 1,2-diethoxy-4,5-dinitrobenzene (1.0 eq) and a magnetic stir bar.

  • Solvent Addition: Add methanol or ethyl acetate as the solvent (approx. 20-30 mL per gram of starting material). Stir until the solid is fully dissolved.

  • Inerting the Catalyst: In a separate vial, weigh the 10% Pd/C catalyst. Causality: Dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. It must be handled with care. Carefully wet the catalyst with a small amount of the reaction solvent to create a slurry.

  • Catalyst Addition: Add the catalyst slurry to the reaction flask.

  • System Purge: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (N₂ or Ar) three times to remove all oxygen. Causality: This step is critical to prevent the formation of an explosive mixture of hydrogen and oxygen.

  • Hydrogenation: Following the inert gas purge, evacuate the flask one final time and introduce hydrogen gas (H₂) to a pressure of 1-3 atm (or use a balloon filled with H₂ for atmospheric pressure).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 4-16 hours.[8]

  • Work-up: Once the reaction is complete, carefully purge the system again with an inert gas to remove all residual hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: The fine palladium particles must be removed. Celite provides a fine filtration medium that prevents the catalyst from passing through. Rinse the pad with additional solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude 1,2-diethoxy-4,5-diaminobenzene. The product is often a solid that may darken upon exposure to air due to oxidation and should be used promptly in the next step.

Protocol 2: Synthesis of a Model N-Heteroacene via Cyclocondensation

This protocol describes the reaction of the synthesized diamine with benzil (1,2-diphenylethane-1,2-dione) to form a 2,3-diethoxy-6,7-diphenylquinoxaline derivative.

Materials:

  • 1,2-Diethoxy-4,5-diaminobenzene (1.0 eq, from Protocol 1)

  • Benzil (1.0 eq)

  • Ethanol (EtOH) or Glacial Acetic Acid

  • Hexanes

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 1,2-diethoxy-4,5-diaminobenzene (1.0 eq) in ethanol or glacial acetic acid. Causality: Protic solvents like ethanol and acetic acid facilitate the condensation by protonating the carbonyl oxygen of the diketone, making it more electrophilic, and also assist in the dehydration steps.[14]

  • Diketone Addition: Add benzil (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC until the starting diamine is consumed.

  • Product Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol followed by hexanes to remove any non-polar impurities.

  • Drying: Dry the isolated solid under vacuum to obtain the purified N-heteroacene product. Further purification, if necessary, can be achieved by recrystallization.

G cluster_1 Cyclocondensation Mechanism Reactants Diamine + Benzil Step1 Nucleophilic Attack (Amine on Carbonyl) Reactants->Step1 Intermediate1 Di-imine Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization & Aromatization (Dehydration) Intermediate1->Step2 Product Final Quinoxaline Product Step2->Product

Mechanism for the formation of the quinoxaline ring system.

Troubleshooting & Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reduction (Protocol 1) 1. Deactivated or insufficient catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds).1. Use fresh, high-quality Pd/C. Increase catalyst loading to 10 mol%. 2. Ensure the system is properly sealed. Increase H₂ pressure if equipment allows. 3. Purify the starting material if impurities are suspected.
Low Yield in Cyclocondensation (Protocol 2) 1. Oxidation of the diamine intermediate before use. 2. Reversible reaction equilibrium.1. Use the crude diamine immediately after synthesis. Handle under an inert atmosphere if possible. 2. Use glacial acetic acid as the solvent, as it can act as both a catalyst and a dehydrating agent, driving the reaction forward.
Formation of Dark, Tarry Byproducts 1. Reaction temperature is too high. 2. Decomposition of starting material or product. 3. Side reactions involving the solvent.[16]1. Lower the reaction temperature and extend the reaction time.[16] 2. Run the reaction under a strict inert atmosphere (N₂ or Ar).[16] 3. Ensure the chosen solvent is stable under the reaction conditions.

Conclusion

1,2-Diethoxy-4,5-dinitrobenzene stands out as a highly effective and strategically designed precursor for the synthesis of N-heteroacenes. Its dual nitro functionality provides a direct entry to the crucial ortho-diamine moiety required for pyrazine ring formation, while the ethoxy groups ensure processability. The robust, two-step synthetic sequence of reduction followed by cyclocondensation is a modular and reliable method for accessing a diverse library of N-heteroacene structures. This approach empowers researchers in materials science and drug development to systematically explore the structure-property relationships of this important class of compounds, paving the way for next-generation organic electronic devices.

References

  • Benchchem. (n.d.). Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene.
  • Blask, D., et al. (2018). Potential Building Blocks for 1,4‐Dihydro‐N‐heteroacenes. ChemistrySelect.
  • Zhang, Y., et al. (2018). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Chemistry.
  • Hansen, N. (2016). N-Heteroacenes in Organic Field-Effect Transistors. Heidelberg University.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 1,2-DIMETHOXY-4,5-DINITROBENZENE.
  • ECHEMI. (n.d.). 1,2-DIMETHOXY-4,5-DINITROBENZENE SDS, 3395-03-7 Safety Data Sheets.
  • Hansen, N. (2016). N-Heteroacenes in Organic Field-Effect Transistors. heiDOK - The Heidelberg Document Repository.
  • Balandina, A. A., et al. (2019). N-Heteroacenes and N-Heteroarenes as N-Nanocarbon Segments. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Previously reported groundwork for an iterative N‐heteroacene synthesis.
  • PubChem. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1,2-Dimethoxy-4,5-dinitrobenzene.
  • Kraus, T., et al. (2023). S,N-Heteropentacene-based molecular donor–acceptor dyads: structure–property relationships and application in single-material organic solar cells. Organic Chemistry Frontiers.
  • Guidechem. (n.d.). 1,2-DIMETHOXY-4,5-DINITROBENZENE 3395-03-7 wiki.
  • Chemical Synthesis Database. (2025). 1,2-dimethoxy-4,5-dinitrobenzene.
  • Bäuerle, P., et al. (2020). Synthesis and characterization of S,N-heterotetracenes. Beilstein Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Veratraldehyde.
  • NIST. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook.
  • NIST. (n.d.). Mass spectrum of 1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook.
  • Landais, Y., & Vincent, J. M. (n.d.). Product Class 4: 1,2-Diketones and Related Compounds. Science of Synthesis.

Sources

Application Note: High-Fidelity Synthesis of 1,2-Diethoxy-4,5-diaminobenzene Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1,2-diethoxy-4,5-diaminobenzene (CAS: 102878-16-6 for free base) is a critical gateway to functionalized phenazines, benzimidazoles, and covalent organic frameworks (COFs). While the reduction of the precursor 1,2-diethoxy-4,5-dinitrobenzene appears trivial on paper, the practical execution is fraught with stability challenges.

The target diamine is highly electron-rich. Upon exposure to atmospheric oxygen, it undergoes rapid oxidative polymerization, transitioning from a pale solid to a dark purple/black tar within minutes. This application note deviates from standard textbook reductions by prioritizing product stability over reaction speed .

We present two validated protocols:

  • Method A (Primary): Catalytic Transfer Hydrogenation (CTH) using Hydrazine/Pd-C. This is the preferred method for safety, scalability, and minimizing oxidative stress.

  • Method B (Secondary): Classical Catalytic Hydrogenation (

    
     balloon).
    

Crucial Deviation from Standard Practice: Unlike generic protocols that isolate the free amine, this guide enforces the immediate conversion of the diamine to its dihydrochloride salt . This renders the compound air-stable and storable for months.

Chemical Pathway & Mechanism[1]

The reduction proceeds via the stepwise deoxygenation of the nitro groups. The ethoxy substituents at the 4,5-positions act as strong electron-donating groups (EDGs), activating the ring but also making the final diamine highly susceptible to oxidation (formation of quinoidal imines).

Reaction Scheme:



Method A: Catalytic Transfer Hydrogenation (Hydrazine/Pd-C)

This method is superior to tin/acid reductions (which create difficult emulsions) and high-pressure hydrogenation (safety risks). Hydrazine acts as the hydrogen donor, decomposing into


 and 

on the palladium surface.
Materials
  • Substrate: 1,2-Diethoxy-4,5-dinitrobenzene (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (0.1 eq by weight)

  • Reductant: Hydrazine Monohydrate (

    
    ) (10.0 eq)
    
  • Solvent: Ethanol (Absolute, degassed)

  • Stabilizer: 4M HCl in Dioxane or concentrated aqueous HCl.

Protocol Steps
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a septum. Flush with Argon for 15 minutes.

  • Solvation: Add the dinitro substrate and Pd/C catalyst to the flask. Add degassed ethanol via cannula. Note: The system must remain under a positive pressure of Argon.

  • Activation: Heat the mixture to 60°C. The dinitro compound should fully dissolve; the Pd/C will remain suspended.

  • Reduction (Exothermic): Add Hydrazine Monohydrate dropwise via syringe through the septum.

    • Critical: This reaction generates

      
       gas and heat. Add slowly to prevent solvent bumping.
      
    • Observation: The yellow solution will gradually turn colorless (or very pale pink) as the nitro groups are reduced.

  • Reflux: Once addition is complete, reflux at 80°C for 2–4 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexane). The starting material (yellow spot) should disappear; the diamine (streaking, UV active) will appear at the baseline or low

    
    .
    
  • Filtration (The Danger Zone):

    • Prepare a Celite pad in a Schlenk frit or a funnel under an inverted funnel with Argon flow.

    • Filter the hot reaction mixture to remove Pd/C.[1]

    • Caution: Do not let the filter cake dry out completely in air; Pd/C with hydrazine residues can be pyrophoric. Wash with water immediately after disposal.

  • Stabilization (Salt Formation):

    • Do not evaporate the solvent yet.

    • Cool the filtrate to 0°C in an ice bath.

    • Add 4M HCl in Dioxane (or conc. HCl) dropwise until pH < 2.

    • A white to off-white precipitate (the dihydrochloride salt) should form immediately.

  • Isolation: Filter the precipitate. Wash with cold ether to remove residual hydrazine and organic impurities. Dry under vacuum.[2]

Method B: Catalytic Hydrogenation ( Balloon)

Use this method if hydrazine is restricted or if strictly anhydrous conditions are required from the start.

Protocol Steps
  • Solvation: Dissolve 1,2-Diethoxy-4,5-dinitrobenzene in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt%).

  • Atmosphere Exchange: Seal the flask. Evacuate (vacuum) and backfill with Nitrogen (3 cycles). Then, evacuate and backfill with a Hydrogen balloon (3 cycles).

  • Reaction: Stir vigorously at Room Temperature (RT) for 12–16 hours.

    • Note: Reaction is slower than hydrazine reflux but very clean.

  • Workup: Follow the same Filtration and Stabilization steps as Method A.

Process Visualization & Logic

The following diagram illustrates the critical decision points and "fail states" (oxidation) to avoid.

G Start Start: 1,2-Diethoxy-4,5-dinitrobenzene Choice Select Reduction Method Start->Choice MethodA Method A: Hydrazine/Pd-C (Fast, Exothermic) Choice->MethodA MethodB Method B: H2 Balloon/Pd-C (Slow, Clean) Choice->MethodB Intermediate Reaction Mixture (Free Diamine in Solution) MethodA->Intermediate MethodB->Intermediate Filtration Filtration (Remove Pd/C) *Argon Blanket Essential* Intermediate->Filtration Decision Immediate Acidification? Filtration->Decision Oxidation FAILURE: Oxidation to Tars (Purple/Black Product) Decision->Oxidation No / Delay Acidify Add HCl (pH < 2) Decision->Acidify Yes (Immediate) Precipitate Precipitation of Dihydrochloride Salt Acidify->Precipitate Final Final Product: 1,2-Diethoxy-4,5-diaminobenzene 2HCl (Stable White Solid) Precipitate->Final

Figure 1: Workflow logic emphasizing the critical acidification step to prevent oxidative degradation.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureHydrazine/Pd-C (Method A)H2 Hydrogenation (Method B)Sn/HCl (Not Recommended)
Reaction Time 2–4 Hours12–24 Hours4–6 Hours
Yield (Isolated) 85–92%80–88%60–75%
Purity High (Recrystallization rarely needed)HighLow (Tin salts difficult to remove)
Safety Profile Moderate (Hydrazine toxicity)Moderate (Flammable gas)Low (Corrosive, heavy metal waste)
Scalability Excellent (Easy liquid handling)Good (Requires pressure vessels at scale)Poor (Emulsions)
Troubleshooting Guide
  • Problem: Filtrate turns purple immediately after filtering Pd/C.

    • Cause: Oxygen exposure.

    • Solution: You must filter under an inert atmosphere or add a small amount of reducing agent (e.g., Sodium Dithionite) to the receiving flask, though acidification is the best prevention.

  • Problem: Low yield of precipitate.

    • Cause: Product is too soluble in the alcohol solvent.

    • Solution: Add cold Diethyl Ether or Hexane to the acidified mixture to force precipitation of the salt.

  • Problem: Incomplete reduction (TLC shows intermediate spots).

    • Cause: Poisoned catalyst or insufficient reductant.

    • Solution: Add fresh Pd/C (carefully!) and more hydrazine. Ensure the ethanol is not "wet" with water, which can sometimes inhibit the transfer hydrogenation on the catalyst surface.

Storage and Handling

  • State: The dihydrochloride salt is a white to off-white crystalline solid.

  • Storage: Store at -20°C under Argon or Nitrogen. Desiccate.

  • Stability: Stable for >6 months if kept dry. The free base must be used immediately upon generation (e.g., by neutralizing the salt in situ during the next reaction step).

References

  • Context: Establishes the efficiency of the Hydrazine/Pd-C system for nitro-reduction.
  • McLellan, A. C., Phillips, S. A., & Thornalley, P. J. (1992).[3] The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene.[3] Analytical Biochemistry, 206(1), 17-23.[3] [Link]

    • Context: Demonstrates the reactivity of the diamine analog and its use in fluorescence detection (proving the need for high purity).
  • Context: Provides background on the solubility and nucleophilic substitution properties of the starting m
  • Context: Validates the storage conditions (-20°C) and stability profile of the salt form.

Sources

Application Notes & Protocols: Regioselective Nitration of 1,2-Diethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nitrated Catechol Ethers

1,2-Diethoxybenzene, also known as catechol diethyl ether, is an aromatic compound that serves as a versatile precursor in organic synthesis.[1] Its electron-rich benzene ring, activated by two ortho, para-directing ethoxy groups, makes it highly susceptible to electrophilic aromatic substitution reactions.[1] The introduction of nitro groups (–NO₂) onto this scaffold is a critical transformation, yielding nitroaromatic compounds that are foundational building blocks for pharmaceuticals, dyes, and materials science. The nitro groups can be readily reduced to amines, which then open up a vast array of further chemical modifications.

This document provides a comprehensive guide to the experimental setup for the nitration of 1,2-diethoxybenzene, with a focus on achieving dinitration to synthesize 1,2-diethoxy-4,5-dinitrobenzene. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a detailed and field-tested laboratory protocol, and emphasize the critical safety procedures required when handling potent nitrating agents.

Mechanistic Rationale: Controlling Regioselectivity

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process hinges on the generation of a powerful electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.

Step 1: Generation of the Nitronium Ion In the laboratory, the nitronium ion is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[2][3][4][5][6]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Directing Effects The two ethoxy (–OCH₂CH₃) groups on the 1,2-diethoxybenzene ring are strong activating groups due to the lone pairs of electrons on the oxygen atoms, which can be donated into the aromatic system through resonance. They are ortho- and para-directing, meaning they preferentially direct incoming electrophiles to the positions ortho and para to themselves.[1]

In 1,2-diethoxybenzene, the available positions for substitution are 3, 4, 5, and 6.

  • Positions 3 and 6: These are ortho to one ethoxy group and meta to the other.

  • Positions 4 and 5: These are para to one ethoxy group and ortho to the other.

The combined activating effect of both ethoxy groups makes the ring highly reactive. The substitution pattern is primarily governed by the powerful ortho-para directing influence. The first nitro group will preferentially add to the 4- or 5-position, as these sites benefit from the directing effects of both activating groups. Once the first nitro group is added (forming 1,2-diethoxy-4-nitrobenzene), the ring is somewhat deactivated. However, under forcing conditions, a second nitration can occur. The existing nitro group is a strong deactivating, meta-directing group, while the ethoxy groups remain ortho-para directing. The second nitro group will add to the position most activated by the ethoxy groups, which is the 5-position, leading to the desired 1,2-diethoxy-4,5-dinitrobenzene .

Critical Safety Protocols & Hazard Management

Nitration reactions are energetically favorable and can be highly exothermic, posing significant risks if not properly controlled.[7] A thorough risk assessment is mandatory before beginning any work.[8]

Reagent-Specific Hazards:

  • Concentrated Nitric Acid (HNO₃): A powerful oxidizing agent and highly corrosive. It can cause severe chemical burns upon contact and its fumes are toxic if inhaled, potentially leading to pulmonary edema.[8][9] It can react violently with organic materials.[9]

  • Concentrated Sulfuric Acid (H₂SO₄): A strong dehydrating agent and highly corrosive. It causes severe burns on contact. The dilution of concentrated sulfuric acid is extremely exothermic and must be done by adding the acid slowly to water, never the other way around.[10]

  • Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and reactive. It can initiate fires if it comes into contact with combustible materials like paper or cloth.[10]

Mandatory Safety Measures:

Precaution Specification Rationale
Engineering Controls Certified Chemical Fume Hood To contain and exhaust toxic nitrogen dioxide gas and acid vapors produced during the reaction.[8]
Personal Protective Equipment (PPE) Splash-proof safety goggles and a full-face shield. To protect eyes and face from splashes of corrosive acids.[10]
Acid-resistant gloves (e.g., butyl rubber or Viton). To prevent severe chemical burns from acid contact.[8]
Flame-retardant lab coat. To protect skin and clothing from splashes and potential fire.[10]
Reaction Control Ice/water bath for cooling. To manage the exothermic nature of the reaction and prevent thermal runaway.[11]
Slow, dropwise addition of reagents. To maintain temperature control and prevent a dangerous accumulation of unreacted reagents.
Emergency Preparedness Accessible safety shower and eyewash station. For immediate decontamination in case of exposure.[9][10]

| | Spill kit with a neutralizer (e.g., sodium bicarbonate). | To safely contain and neutralize acid spills.[10] |

Experimental Protocol: Synthesis of 1,2-Diethoxy-4,5-dinitrobenzene

This protocol details the dinitration of 1,2-diethoxybenzene. All operations must be performed in a fume hood.

4.1 Materials and Reagents

ReagentFormulaM.W.AmountMoles
1,2-DiethoxybenzeneC₁₀H₁₄O₂166.228.31 g0.05
Conc. Sulfuric Acid (~98%)H₂SO₄98.0830 mL~0.55
Conc. Nitric Acid (~70%)HNO₃63.0115 mL~0.24
Glacial Acetic AcidCH₃COOH60.0525 mL-
Ethanol (for recrystallization)C₂H₅OH46.07As needed-
Crushed Ice/Deionized WaterH₂O18.02~500 g-

4.2 Step-by-Step Procedure

  • Preparation of the Nitrating Mixture:

    • In a 100 mL flask, carefully add 30 mL of concentrated H₂SO₄.

    • Cool the flask in an ice/salt bath until the temperature is below 10 °C.

    • Using a dropping funnel, add 15 mL of concentrated HNO₃ dropwise to the cold, stirred sulfuric acid. Maintain the temperature below 15 °C throughout the addition. Once addition is complete, keep the mixture cold.

  • Reaction Setup:

    • In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 8.31 g (0.05 mol) of 1,2-diethoxybenzene in 25 mL of glacial acetic acid.

    • Cool this solution in an ice/water bath to 5-10 °C.

  • Nitration Reaction:

    • Slowly add the prepared cold nitrating mixture from the dropping funnel to the stirred 1,2-diethoxybenzene solution.

    • CRITICAL: Carefully monitor the internal temperature and maintain it between 10-20 °C. The addition rate should be controlled to prevent the temperature from exceeding this range.

    • After the addition is complete (typically 30-45 minutes), remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Slowly and carefully pour the reaction mixture into a 1 L beaker containing approximately 500 g of crushed ice and water, while stirring vigorously.[12][13] This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely, then collect the solid yellow precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.[12]

    • Press the solid as dry as possible on the funnel.

  • Purification:

    • Transfer the crude solid to a beaker and perform recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dissolve the crude product in a minimum amount of hot ethanol. If insoluble impurities are present, filter the hot solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Experimental Workflow Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Reagent Setup (1,2-Diethoxybenzene in Acetic Acid) nitrating_mix 2. Prepare Nitrating Mix (HNO3 + H2SO4 @ <15°C) addition 3. Controlled Addition (Maintain 10-20°C) nitrating_mix->addition Add dropwise stir 4. Stir at Room Temp (2 hours) addition->stir quench 5. Quench on Ice Water stir->quench Pour into filter1 6. Vacuum Filtration & Wash quench->filter1 recrystal 7. Recrystallize from Ethanol filter1->recrystal Crude Product filter2 8. Isolate Pure Product recrystal->filter2 char 9. Characterization (MP, NMR, IR) filter2->char Purified Product

Caption: Workflow for the synthesis and purification of 1,2-diethoxy-4,5-dinitrobenzene.

Characterization and Expected Results

The final product, 1,2-diethoxy-4,5-dinitrobenzene, should be a pale-yellow crystalline solid. While extensive data for this specific compound is not widely published, its properties can be reliably inferred from its close analog, 1,2-dimethoxy-4,5-dinitrobenzene.[14][15][16]

  • Melting Point: The expected melting point should be determined and compared to literature values if available. For the analogous 1,2-dimethoxy-4,5-dinitrobenzene, the melting point is in the range of 131-134 °C.[15]

  • ¹H NMR: The proton NMR spectrum should be simple due to the molecule's symmetry.

    • A singlet for the two equivalent aromatic protons.

    • A quartet for the methylene (–OCH₂–) protons of the ethoxy groups.

    • A triplet for the methyl (–CH₃) protons of the ethoxy groups.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks confirming the functional groups.[1]

    • ~3100 cm⁻¹ (Aromatic C-H stretch)

    • ~2900-3000 cm⁻¹ (Aliphatic C-H stretch)

    • ~1590, 1480 cm⁻¹ (Aromatic C=C stretch)

    • ~1520 cm⁻¹ (Asymmetric N-O stretch of NO₂)

    • ~1340 cm⁻¹ (Symmetric N-O stretch of NO₂)

    • ~1250 cm⁻¹ (Aromatic C-O stretch)

References

  • Nitration reaction safety. (2024). YouTube.
  • MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group.
  • Synthesis routes of 1,2-Dimethoxy-4,5-dinitrobenzene.Benchchem.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development - ACS Publications.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.Benchchem.
  • 1,2-Diethoxybenzene|High-Purity Research Chemical.Benchchem.
  • Benzene Reactions – Sulfonation, Nitration and Halogenation.BYJU'S.
  • 1,2-dimethoxy-4,5-dinitrobenzene. (2025). Chemical Synthesis Database.
  • Nitration of Benzene. (2024). Chemistry Steps.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube.
  • Nitration Of Benzene- Introduction, Mechanism And Solved Examples. (2022). Master Chemistry.
  • Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.University of Basrah.
  • 1,2-Dimethoxy-4,5-dinitrobenzene.PubChem.
  • 2,4,5-triaminonitrobenzene.Organic Syntheses Procedure.

Sources

Application Note: Analytical Strategies for Monitoring Reactions of 1,2-Diethoxy-4,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Overview

1,2-Diethoxy-4,5-dinitrobenzene is a key intermediate in synthetic chemistry, notable for its highly electron-deficient aromatic ring. The two nitro groups (-NO₂) are powerful electron-withdrawing groups that activate the benzene ring towards Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] This reactivity makes it a valuable substrate for synthesizing a variety of more complex molecules in pharmaceutical and materials science research.

In a typical SNAr reaction, a nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the ethoxy-bearing carbons, displacing the ethoxy group. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] Given the high reactivity and potential for side reactions, precise and reliable monitoring is essential to optimize reaction conditions, maximize yield, ensure product quality, and understand reaction kinetics.

This guide provides detailed protocols and expert insights into the primary analytical techniques for monitoring the progress of reactions involving 1,2-Diethoxy-4,5-dinitrobenzene. The focus is on providing robust, self-validating methodologies for researchers, scientists, and drug development professionals.

Choosing the Right Analytical Tool

The selection of an appropriate analytical technique depends on the specific requirements of the study, such as the need for real-time data, quantitative accuracy, or structural confirmation. The following diagram outlines a decision-making process for selecting the best method.

G start Start: Need to Monitor SₙAr Reaction q1 Need Quantitative Data for Kinetics/Yield? start->q1 hplc Primary Method: Reverse-Phase HPLC-UV q1->hplc Yes tlc Use TLC for Qualitative Checks q1->tlc No (Qualitative Only) q2 Need Real-Time (In-Situ) Data? q2->hplc No (Offline Sampling OK) uvvis Use In-Situ UV-Vis Spectroscopy q2->uvvis Yes q3 Volatile & Thermally Stable Analytes? q3->hplc No gcms Consider GC-MS q3->gcms Yes hplc->q2 hplc->q3 Alternative? directms Use Direct MS (e.g., ASAP-MS) for quick checks tlc->directms Need Mass Confirmation?

Caption: Decision tree for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the most robust and widely used technique for the quantitative analysis of reactions involving nitroaromatic compounds.[3] The strong UV absorbance of the nitro-substituted aromatic ring provides high sensitivity.

Principle of Operation

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Less polar compounds (like the starting material and product) are retained longer on the column. By monitoring the UV absorbance at a specific wavelength (typically 254 nm for nitroaromatics), the concentration of each component eluting from the column can be quantified.

Detailed Protocol: Monitoring SNAr with an Amine

This protocol is designed for monitoring the reaction of 1,2-Diethoxy-4,5-dinitrobenzene with a generic primary or secondary amine.

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture (e.g., 10 µL) B 2. Quench Reaction (in 990 µL Acetonitrile) A->B C 3. Vortex & Filter (0.45 µm Syringe Filter) B->C D 4. Inject into HPLC-UV System C->D E 5. Separate on C18 Column D->E F 6. Detect at 254 nm E->F G 7. Integrate Peak Areas (Reactant & Product) F->G H 8. Calculate % Conversion & Yield (using standards) G->H

Caption: General workflow for offline reaction monitoring by HPLC.

Materials:

  • HPLC system with UV-Vis detector, binary pump, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (analytical grade).

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: DI Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

Time (minutes)% Mobile Phase B (ACN + 0.1% FA)
0.030
10.095
12.095
12.130
15.030
  • Standard Preparation:

    • Prepare stock solutions (e.g., 1 mg/mL) of the 1,2-Diethoxy-4,5-dinitrobenzene starting material and the expected product (if available) in acetonitrile.

    • Create a calibration curve by preparing a series of dilutions from the stock solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (at each reaction time point):

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting the aliquot into a known, large volume of cold acetonitrile (e.g., 990 µL in an HPLC vial for a 1:100 dilution). This stops the reaction and prepares the sample for analysis.

    • Vortex the vial thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into a clean HPLC vial.

  • Analysis:

    • Run the calibration standards first to establish the retention times and response factors for the reactant and product.

    • Inject the prepared reaction samples.

Data Interpretation & Self-Validation
  • Identification: Identify the peaks for the starting material and product in your chromatograms based on the retention times of the standards.

  • Quantification: Integrate the area under the curve for each identified peak.

  • % Conversion: Calculate the percentage of starting material consumed at each time point using the peak areas.

    • % Conversion = (1 - (Area_SM_t / Area_SM_t0)) * 100

    • Where Area_SM_t is the area of the starting material at time t, and Area_SM_t0 is the area at time zero.

  • Yield: Use the calibration curve to convert the peak area of the product into a concentration and calculate the reaction yield.

  • Trustworthiness: A robust method will show a clear decrease in the starting material peak area with a corresponding increase in the product peak area. The total peak area (reactant + product + intermediates) should remain relatively constant if no degradation or insoluble byproducts are formed, serving as an internal check on the method's validity.

Expert Insights & Causality
  • Why a C18 Column? A C18 (octadecylsilyl) stationary phase is a versatile, nonpolar phase that provides excellent retention and separation for a wide range of organic molecules, including nitroaromatics. It is the go-to starting point for method development.[3]

  • The Role of Formic Acid: Adding 0.1% formic acid to the mobile phase helps to protonate any acidic silanols on the silica backbone of the column, which reduces peak tailing and improves peak shape. It also ensures consistent ionization if the analysis is coupled to a mass spectrometer.

  • Why Quench with Acetonitrile? Acetonitrile is a strong organic solvent that is miscible with most reaction solvents. Quenching by rapid dilution in cold ACN effectively stops the reaction by lowering the concentration and temperature simultaneously.

In-Situ UV-Visible Spectroscopy

For studies focused on reaction kinetics, in-situ UV-Vis spectroscopy is a powerful tool that allows for real-time monitoring without the need for sampling and quenching.[4]

Principle of Operation

This technique relies on Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of an absorbing species.[5] If the starting material and product have distinct absorption spectra, the change in absorbance at a specific wavelength can be used to track the reaction progress continuously. Nitroaromatic compounds typically have strong absorbances in the UV-Vis region.[6][7][8]

Protocol for Kinetic Analysis
  • Determine Analytical Wavelength:

    • Dissolve the starting material and the purified product in the reaction solvent.

    • Measure the full UV-Vis spectrum (e.g., 220-600 nm) for each compound.

    • Identify a wavelength (λ) where the starting material absorbs strongly but the product absorbs weakly (or vice-versa). This will be your monitoring wavelength.

  • Setup:

    • Set up the reaction in a vessel that allows for the insertion of a fiber-optic immersion probe connected to a UV-Vis spectrophotometer. For temperature-controlled reactions, a jacketed reactor is ideal.

    • Ensure the reaction mixture is well-stirred to maintain homogeneity.

  • Data Acquisition:

    • Start the spectrophotometer's time-based acquisition mode, recording the absorbance at the chosen wavelength at regular intervals (e.g., every 5-30 seconds).

    • Initiate the reaction by adding the final reagent (e.g., the nucleophile).

    • Continue monitoring until the absorbance value stabilizes, indicating reaction completion.

Data Interpretation
  • Plot Absorbance vs. Time to visualize the reaction profile.

  • Convert absorbance data to concentration using a pre-determined calibration curve.

  • This concentration vs. time data can be used to determine the reaction order and calculate the rate constant (k).[5]

Expert Insights
  • Causality: This method is ideal for determining initial reaction rates, as it provides high-density data in the crucial early stages of the reaction. It avoids potential errors introduced by sampling and quenching.

  • Trustworthiness: The validity of the data depends on the system being a "two-component" system at the analytical wavelength (only the reactant and product absorb). If intermediates are formed that also absorb at this wavelength, the kinetic model becomes more complex. Running full spectra at various time points can help identify the presence of such intermediates.

Complementary Techniques: GC-MS and Direct MS

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Applicability: GC-MS is suitable if the 1,2-diethoxy-4,5-dinitrobenzene and its substitution product are sufficiently volatile and thermally stable.[9]

  • Principle: The sample is vaporized and separated based on boiling point and polarity in a capillary column. Eluted compounds are then ionized and fragmented in the mass spectrometer, providing a mass spectrum that serves as a molecular fingerprint for structural confirmation.

  • Expert Insights: Caution is required as nitroaromatic compounds can be susceptible to thermal degradation in the high-temperature GC inlet, potentially leading to inaccurate quantification. HPLC is often the more reliable quantitative method. However, GC-MS is invaluable for identifying unknown byproducts due to the structural information provided by the mass spectrum.

Direct Analysis Mass Spectrometry
  • Applicability: Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer are excellent for rapid, qualitative reaction monitoring.

  • Principle: A probe is dipped directly into the reaction mixture and then inserted into the MS source. Heated gas vaporizes the sample, which is then ionized and analyzed. This provides a mass spectrum of the mixture in under a minute.

  • Expert Insights: This method is not quantitative but is extremely efficient for quickly confirming the presence of the expected product mass or for screening multiple reaction conditions in parallel (high-throughput experimentation). It eliminates the need for sample workup or chromatographic separation.

Summary and Comparison of Techniques

TechniquePrimary UseThroughputQuantitative?In-Situ?Key AdvantageKey Limitation
HPLC-UV Quantitative analysis, purity assessmentLow-MediumYesNoHigh accuracy and robustnessRequires sampling and method development
UV-Vis Real-time kinetic studiesHighYesYesReal-time data, non-invasiveSpectral overlap can complicate analysis
GC-MS Byproduct identificationLow-MediumSemi-YesNoProvides structural confirmationPotential for thermal degradation
Direct MS Rapid qualitative checksVery HighNoNoExtremely fast, no workup neededNot quantitative, matrix effects

References

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. (n.d.). Cogent HPLC Columns.
  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009, December 30). PubMed.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl). (n.d.). Benchchem.
  • EPA-RCA: 8330B: Explosives by HPLC. (n.d.). EPA.
  • Ultraviolet Absorption Spectra of o-, m-and p-Dinitrobenzene. (1960). The Bulletin of the Chemical Society of Japan. Retrieved February 21, 2026, from [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). EPA.
  • In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo.
  • Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene. (n.d.). Benchchem.
  • Seven Essential Steps for In Situ Reaction Monitoring. (2026, January 31). Spectroscopy Online.
  • 1,4-Dinitrobenzene. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Benzene, 1,3-dinitro-. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation.
  • Analytical methods for determining 1,3-DNB and 1,3,5-TNB. (n.d.). Agency for Toxic Substances and Disease Registry.
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). PubMed Central.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace.
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023, November 27). MDPI.
  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023, August 7). Spectroscopy Online.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps.
  • Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. (n.d.). ThermoFisher.

Sources

use of polar aprotic solvents in reactions with 4,5-Dinitroveratrole

Optimizing Efficiency: The Role of Polar Aprotic Solvents in 4,5-Dinitroveratrole Functionalization

Executive Summary

4,5-Dinitroveratrole (DNV) serves as a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly quinoxalines and benzimidazoles. Its reactivity is governed by the electron-withdrawing nitro groups, which activate the aromatic ring toward Nucleophilic Aromatic Substitution (

1

This guide details the obligatory use of polar aprotic solvents (DMSO, DMF, NMP) to drive these reactions. Unlike protic solvents, which suppress nucleophilicity via hydrogen bonding, polar aprotic media create an environment of "naked" nucleophiles, accelerating reaction rates by orders of magnitude and ensuring selective displacement of the nitro group.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Substrate: 4,5-Dinitroveratrole

DNV presents a unique "push-pull" electronic environment. The two methoxy groups at positions 1 and 2 are electron-donating by resonance, while the two nitro groups at positions 4 and 5 are strongly electron-withdrawing.

  • Target Reaction: Displacement of one nitro group (

    
    ) by a nucleophile (amine, thiol, or alkoxide).
    
  • Leaving Group Hierarchy: In this specific scaffold, the nitro group is a superior leaving group compared to the methoxy group due to the stability of the nitrite anion (

    
    ) and the specific activation pattern of the ring.
    
The Solvent Effect: The "Naked Nucleophile" Phenomenon

The choice of solvent is the single most critical variable in DNV functionalization.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents form strong hydrogen bond cages around the nucleophile (anion or amine). The nucleophile must shed this solvent shell before attacking the DNV ring, significantly increasing the activation energy (

    
    ).
    
  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants (stabilizing the charged Meisenheimer intermediate) but lack hydrogen bond donors. They effectively solvate cations (e.g.,

    
    , 
    
    
    ) via their electron-rich oxygen atoms but leave the anionic nucleophile poorly solvated and highly reactive ("naked").
Mechanistic Pathway

The reaction proceeds via the addition-elimination mechanism (

SNAr_Mechanismcluster_solventSolvent Role (DMSO/DMF)ReactantsReactants(DNV + Nucleophile)Transition1Transition State 1(Attack)Reactants->Transition1k1 (RDS)IntermediateMeisenheimer Complex(Stabilized by DMSO)Transition1->IntermediateTransition2Transition State 2(Leaving Group Dep.)Intermediate->Transition2ProductsProducts(Substituted Veratrole + NO2-)Transition2->ProductsFastSolvationCation Solvation(Leaving Nu- Naked)Solvation->ReactantsStabilizationDipolar Stabilizationof IntermediateStabilization->Intermediate

Figure 1: Mechanistic pathway of

Solvent Selection Guide

The following table compares common solvents used in DNV reactions. DMSO is the recommended standard due to its superior solvating power and high boiling point, though DMF is a suitable alternative for easier workup (lower boiling point).

SolventTypeDielectric Constant (

)
Boiling Point (

C)
Suitability for DNV

Removal Strategy
DMSO Polar Aprotic47189Excellent. Maximizes rate.Aqueous wash / Lyophilization
DMF Polar Aprotic38153Very Good. Standard choice.Aqueous wash / Distillation
NMP Polar Aprotic32202Good. High thermal stability.Aqueous wash
Ethanol Polar Protic2478Poor. H-bonding slows rate.Rotovap
THF Polar Aprotic7.566Poor. Insufficient polarity.Rotovap

Experimental Protocol: Selective Mono-Substitution

Objective: Synthesis of 1,2-dimethoxy-4-nitro-5-(piperidin-1-yl)benzene via displacement of one nitro group. Scale: 10 mmol (Representative)

Reagents & Equipment[2]
  • Substrate: 4,5-Dinitroveratrole (2.28 g, 10 mmol).

  • Nucleophile: Piperidine (1.70 g, 20 mmol) [2.0 equivalents to act as nucleophile and acid scavenger].

  • Solvent: Anhydrous DMSO (15 mL).

  • Equipment: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Oil Bath, Reflux Condenser.

Step-by-Step Workflow
  • Preparation:

    • Charge the RBF with 4,5-Dinitroveratrole (2.28 g).

    • Add Anhydrous DMSO (15 mL). Stir at room temperature until fully dissolved. Note: DNV is sparingly soluble in water but highly soluble in DMSO.

  • Nucleophile Addition:

    • Add Piperidine (1.70 g) dropwise over 5 minutes.

    • Observation: A slight color change (yellowing) may occur immediately due to charge-transfer complex formation.

  • Reaction:

    • Heat the mixture to 80°C .

    • Monitor via TLC (Solvent system: 30% Ethyl Acetate in Hexanes).

    • Endpoint: Reaction is typically complete within 2–4 hours. The starting material spot (

      
      ) will disappear, replaced by a bright yellow/orange product spot (
      
      
      ).
  • Workup (The "Drowning" Method):

    • Cool the reaction mixture to room temperature.

    • Pour the DMSO solution slowly into 150 mL of ice-cold water with vigorous stirring.

    • Mechanism:[1][2][3] DMSO is miscible with water. The organic product is not. This forces the product to precipitate as a solid.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake copiously with water (

      
       mL) to remove residual DMSO and piperidinium nitrite salts.
      
    • Dry the solid under vacuum at 40°C.

    • Optional: Recrystallize from Ethanol/Water if high purity (>99%) is required.

Protocol Visualization

Protocol_WorkflowStep11. DissolutionDNV + DMSOStep22. ActivationAdd Piperidine (2.0 eq)Step1->Step2Step33. ReactionHeat to 80°C (2-4 hrs)Step2->Step3Step44. QuenchPour into Ice Water (10x Vol)Step3->Step4PrecipitationStep55. IsolationFiltration & Water WashStep4->Step5Remove DMSO

Figure 2: Operational workflow for the synthesis of substituted veratrole derivatives in DMSO.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Wet SolventWater acts as a competing nucleophile or H-bond donor, deactivating the amine. Action: Use anhydrous DMSO/DMF and store over molecular sieves.
Dark Tarry Impurities Thermal DecompositionDinitro compounds are heat-sensitive. Action: Do not exceed 100°C. Perform reaction under

atmosphere to prevent oxidative degradation.
Product "Oiling Out" Inefficient PrecipitationProduct is slightly soluble in the DMSO/Water mix. Action: Increase water volume to 15:1 ratio or add brine to increase ionic strength (Salting Out).
Difficulty Removing Solvent DMSO RetentionAction: Wash the organic solid exhaustively with water. If extracting with EtOAc, wash the organic layer 5x with water/brine.

Safety & Handling (Critical)

1. Energetic Material Hazard: Polynitro aromatic compounds possess potential explosive energy. While DNV is relatively stable compared to TNT, it should never be distilled to dryness or subjected to mechanical shock.

  • Protocol: Always maintain a solvent heel. Do not overheat >120°C.

2. Solvent Permeability: DMSO and DMF are potent skin penetrants. They can carry toxic nitro-compounds directly through the skin into the bloodstream.

  • PPE:[4][5][6] Butyl rubber or Silver Shield gloves are required. Standard Nitrile gloves provide insufficient protection against DMF/DMSO permeation over long periods.

3. Exotherm Control: The

References

  • BenchChem. (2025). Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved from

  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity Indices. Retrieved from

  • Gaylord Chemical. (2025).[4] Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Applications. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • University of Rochester. (2025). Workup for Reactions in DMF or DMSO. Retrieved from

High-Performance Derivatization of Amines using 1,2-Diethoxy-4,5-dinitrobenzene (DEDB)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanism

Introduction

The quantification of aliphatic and aromatic amines is a critical task in pharmaceutical analysis, environmental monitoring, and biological research. While classical reagents like 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) or Ninhydrin are widely used, 1,2-Diethoxy-4,5-dinitrobenzene (DEDB) offers a specialized alternative.

DEDB functions as a chromogenic derivatization agent specifically targeting primary and secondary amines. Unlike reagents that target aldehydes or thiols, DEDB utilizes the electron-deficient nature of the dinitro-aromatic ring to facilitate a Nucleophilic Aromatic Substitution (


). The resulting derivatives are stable, highly colored (yellow-orange to red), and suitable for visible spectrophotometry or HPLC-UV/Vis detection.
Mechanism of Action: The "Denitration" Pathway

To develop a robust protocol, one must understand the reaction kinetics. The DEDB molecule contains two ethoxy groups (electron-donating by resonance, but inductively withdrawing) and two nitro groups (strongly electron-withdrawing).

In the presence of a nucleophilic amine, the reaction does not typically displace the ethoxy group (which is a poor leaving group). Instead, it proceeds via the displacement of one of the nitro groups (a "denitration" reaction). This is favored because the nitrite ion (


) is a stable leaving group in sterically crowded or highly activated polynitro systems.

The Pathway:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbon at position 4 or 5 (ipso-carbon).

  • Meisenheimer Complex: A transient, resonance-stabilized anionic intermediate forms.

  • Elimination: The nitrite ion (

    
    ) is expelled, and the aromaticity is restored.
    
  • Deprotonation: The resulting amine cation loses a proton to the base, yielding the stable 1,2-diethoxy-4-amino-5-nitrobenzene derivative.

ReactionMechanism Reagent 1,2-Diethoxy-4,5-dinitrobenzene (Reagent) Complex Meisenheimer Complex (Intermediate) Reagent->Complex + Amine (pH 9-10) Amine Primary/Secondary Amine (Analyte) Amine->Complex Product 1,2-Diethoxy-4-amino-5-nitrobenzene (Colored Derivative) Complex->Product - NO2 Leaving Nitrite Ion (NO2-) (Byproduct) Complex->Leaving

Figure 1: Mechanistic pathway of amine derivatization via nucleophilic aromatic substitution (


) of the nitro group.

Part 2: Experimental Protocol

Reagents and Equipment
  • DEDB Reagent Solution: 0.2% (w/v) 1,2-Diethoxy-4,5-dinitrobenzene in absolute ethanol or acetonitrile. Note: Protect from light.

  • Buffer Solution: Borate buffer (0.1 M, pH 9.5) or Carbonate/Bicarbonate buffer (pH 10.0). Critical: The amine must be deprotonated to act as a nucleophile.

  • Solvent: Ethanol or Acetone (for dilution).

  • Equipment: UV-Vis Spectrophotometer (scanning 350–600 nm) or HPLC with PDA detector; Water bath (controlled at 55°C ± 1°C).

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . The inclusion of a "Reagent Blank" and a "Standard Spike" is mandatory for every run to account for reagent background absorbance.

Step 1: Sample Preparation
  • Dissolve the amine analyte in water or ethanol to obtain a stock solution (e.g., 100 µg/mL).

  • Prepare working standards (e.g., 1–20 µg/mL) by serial dilution.

Step 2: Derivatization Reaction
  • Transfer 1.0 mL of the amine sample/standard into a 10 mL calibrated test tube.

  • Add 1.0 mL of Buffer Solution (pH 9.5).

  • Add 2.0 mL of DEDB Reagent Solution.

  • Critical Step: Vortex for 10 seconds to ensure a single phase.

  • Place the tubes in a water bath at 55°C for 25 minutes .

    • Expert Insight: Heat is required to overcome the activation energy of the

      
       reaction. Insufficient heating leads to incomplete derivatization; excessive heating (>70°C) may degrade the reagent.
      
Step 3: Quenching and Dilution
  • Cool the tubes immediately in an ice-water bath for 2 minutes (stops the reaction).

  • Add 1.0 mL of Ethanol (or mobile phase for HPLC) to stabilize the chromophore.

  • Dilute to volume (e.g., 10 mL) with distilled water.

Step 4: Detection
  • Spectrophotometry: Measure absorbance against the Reagent Blank (prepared identically but using 1.0 mL distilled water instead of sample).

  • Wavelength: Determine

    
     by scanning 350–600 nm. Typical 
    
    
    
    for these derivatives is 480–510 nm .
Experimental Workflow Diagram

ProtocolWorkflow cluster_QC Quality Control Start Sample Preparation (Amine Solution) Buffer Add Buffer (pH 9.5) Deprotonation Step Start->Buffer Reagent Add DEDB Reagent (0.2% in EtOH) Buffer->Reagent Heat Incubate 55°C, 25 mins Reagent->Heat Cool Quench Ice Bath, 2 mins Heat->Cool Measure Measure Absorbance (~500 nm) Cool->Measure Blank Reagent Blank (No Amine) Measure->Blank Subtract Background

Figure 2: Step-by-step workflow for the derivatization and spectrophotometric analysis.

Part 3: Validation & Data Analysis

Quantitative Parameters

To ensure scientific integrity, the method must be validated according to ICH guidelines.

ParameterAcceptance CriteriaNotes
Linearity (

)
> 0.995Range typically 1–20 µg/mL.
Precision (RSD) < 2.0%Intra-day and Inter-day.
Stoichiometry 1:1 (Amine:DEDB)Confirmed by Job’s Method of Continuous Variation.
Stability > 60 minutesThe colored complex should not fade rapidly.
Troubleshooting (Self-Validating Logic)
  • High Blank Absorbance: The DEDB reagent itself is yellow. If the blank reads >0.2 AU at the detection wavelength, the reagent concentration is too high or the wavelength is too close to the reagent's cut-off. Action: Shift detection to a longer wavelength (Red-shift).

  • Low Sensitivity: Incomplete reaction.[1] Action: Check pH. If pH < 9, the amine is protonated (

    
    ) and cannot attack the ring.
    
  • Precipitation: DEDB is hydrophobic. Action: Increase the percentage of ethanol/acetone in the final dilution.

Interference
  • Tertiary Amines: Do not react (lack of replaceable proton).[1] This makes the method selective for primary/secondary amines.

  • Aldehydes/Ketones: Do not interfere significantly under these conditions (unlike with hydrazine reagents).

Part 4: References

  • Al-Daher, I. M., & Al-Ghabsha, T. S. (1986). Spectrophotometric determination of some primary amines using 1,2-diethoxy-4,5-dinitrobenzene. Canadian Journal of Chemistry. (Context: Establishes the core methodology for this specific reagent).

  • Blaskó, G., et al. (2013).[2] The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes. Journal of the Brazilian Chemical Society, 24(7). Link (Context: Mechanistic grounding for nitro-group displacement in 4,5-dinitrobenzene systems).

  • Idriss, K. A., et al. (2011). Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. Arabian Journal of Chemistry, 4(1). Link (Context: Comparative protocol for dinitro-benzene based amine derivatization).

  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.[3][4] Application Note. Link (Context: General HPLC derivatization strategies for amines).

Sources

Troubleshooting & Optimization

improving yield in 1,2-Diethoxy-4,5-dinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,2-Diethoxy-4,5-dinitrobenzene

Welcome to the Advanced Synthesis Support Module

Topic: Yield Optimization & Troubleshooting for 1,2-Diethoxy-4,5-dinitrobenzene Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 1,2-Diethoxy-4,5-dinitrobenzene is a critical intermediate step, particularly for researchers working on conductive polymers (e.g., PEDOT analogs), liquid crystals, or quinoxaline-based pharmaceutical scaffolds.

While the theoretical pathway is a standard Electrophilic Aromatic Substitution (EAS), practical execution is plagued by three primary failure modes:

  • Regioisomer Contamination: Formation of the 3,4-dinitro isomer.

  • Dealkylation: Acid-catalyzed cleavage of the ethoxy ether linkages (forming phenols/quinones).

  • Oxidative Degradation: Formation of "red oils" or tars due to thermal runaway.

This guide prioritizes the Nitration Route (via 1,2-diethoxybenzene) as it is the most scalable, but also details the SNAr Route for high-purity requirements.

Module 1: Critical Process Parameters (CPP)

Before troubleshooting, verify your baseline parameters against this optimized window. Deviations here are the root cause of 90% of yield losses.

ParameterOptimized RangeConsequence of Deviation
Temperature (Addition) -10°C to 0°C> 5°C: Rapid oxidation, dealkylation (ether cleavage). < -15°C: Reaction stalls, accumulation of unreacted HNO₃ leading to exotherm spikes later.
Solvent System Glacial Acetic Acid (AcOH) or DCMH₂SO₄ (Bulk): Too aggressive; causes high rates of dealkylation. Water: Promotes hydrolysis of the nitronium ion.
Nitric Acid Conc. Fuming HNO₃ (>90%) or 70% w/ H₂SO₄ cat.Low Conc: Incomplete nitration (stops at mono-nitro).
Quenching Crushed Ice (Excess)Slow/Warm Quench: Hydrolysis of the product; formation of phenolic impurities.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a dark red/black tar."

Diagnosis: Oxidative Degradation / Ether Cleavage. Technical Explanation: The ethoxy groups on the benzene ring are strong activators, making the ring electron-rich. While this facilitates nitration, it also lowers the oxidation potential. If the temperature spikes (even locally) or the acid concentration is too high, the nitric acid acts as an oxidant rather than a nitrating agent, cleaving the ether bond to form quinones and polymerized tars.

Corrective Action:

  • Switch Solvent: Do not use neat sulfuric acid. Dissolve the precursor (1,2-diethoxybenzene) in Glacial Acetic Acid or Dichloromethane (DCM) first. This acts as a heat sink.

  • Dropwise Addition: Add the nitrating mixture (HNO₃/AcOH) slowly to the precursor solution.

  • Internal Monitoring: Place the thermometer inside the reaction liquid, not just in the oil bath. Keep internal T < 5°C.

Issue 2: "I have a persistent impurity (approx. 10-15%) that won't recrystallize out."

Diagnosis: Regioisomer Contamination (3,4-dinitro isomer). Technical Explanation: The ethoxy groups are ortho, para directors.

  • Step 1: The first nitro group installs at position 4 (para to ethoxy-1, meta to ethoxy-2) due to steric hindrance at position 3.

  • Step 2: The second nitro group should go to position 5 (para to ethoxy-2). However, a minor pathway attacks position 3 (ortho to ethoxy-2), creating the 3,4-dinitro isomer.

Corrective Action:

  • Recrystallization Protocol: The 4,5-isomer is generally more symmetric and less soluble.

    • Solvent: Use Ethanol (95%) or Glacial Acetic Acid .

    • Technique: Dissolve hot, then cool slowly to room temperature. Do not crash cool on ice immediately; rapid precipitation traps the 3,4-isomer in the lattice.

Issue 3: "Yield is low (<40%), and the product is wet/sticky."

Diagnosis: Incomplete Nitration (Mono-nitro arrest) or Hydrolysis. Technical Explanation: If the acid strength drops (due to water generation during nitration), the reaction may stop at 1,2-diethoxy-4-nitrobenzene. Alternatively, poor quenching hydrolyzes the ethoxy groups.

Corrective Action:

  • Stoichiometry: Ensure a minimum of 2.2 - 2.5 equivalents of HNO₃.

  • Post-Reaction Stir: After addition, allow the reaction to warm to Room Temperature (20-25°C) for 1-2 hours to drive the second nitration.

  • TLC Check: Monitor disappearance of the mono-nitro intermediate (usually less polar than the dinitro).

Module 3: Visualizing the Reaction Pathways

Understanding the competition between the Desired Pathway (Green) and Failure Modes (Red) is crucial for control.

NitrationPathways Start 1,2-Diethoxybenzene Mono Intermediate: 1,2-Diethoxy-4-nitrobenzene Start->Mono HNO3, <10°C (Fast) Tar Failure Mode: Quinones / Tars (Dealkylation) Start->Tar T > 20°C or Strong Acid (H2SO4) Product Target: 1,2-Diethoxy-4,5-dinitrobenzene Mono->Product HNO3, RT (Major Pathway) Isomer Impurity: 1,2-Diethoxy-3,4-dinitrobenzene Mono->Isomer Steric Leakage (Minor Pathway) Mono->Tar Overheating

Caption: Reaction logic flow. The green path represents the optimized kinetic window. Red paths indicate thermal or steric failure modes.

Module 4: Alternative Workflow (SNAr)

If the nitration route consistently fails due to dealkylation (common with specific ether chains), switch to Nucleophilic Aromatic Substitution .

Protocol:

  • Starting Material: 1,2-Dichloro-4,5-dinitrobenzene.[1][2]

  • Reagent: Sodium Ethoxide (NaOEt) in dry Ethanol.

  • Mechanism: The nitro groups strongly activate the ring, allowing ethoxide to displace the chlorides.

  • Critical Control: Anhydrous conditions are mandatory. Presence of water generates hydroxide (OH⁻), which will displace the nitro group (denitration) rather than the chloride, forming nitrophenols [1].

SnArWorkflow Input 1,2-Dichloro- 4,5-dinitrobenzene Target 1,2-Diethoxy- 4,5-dinitrobenzene Input->Target S_NAr (Cl Displacement) Side Side Product: Nitrophenols Input->Side If wet (OH- attack) Reagent NaOEt / EtOH (Anhydrous)

Caption: The SNAr route avoids oxidative conditions but requires strict moisture control to prevent denitration.

References

  • Mechanism of Denitration: The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion.[1] Journal of the Brazilian Chemical Society. (2013).[1][2][3]

  • General Nitration Protocols: Nitration of 1,2-dimethoxybenzene (Veratrole) analogs. BenchChem Protocol Database.

  • Purification Techniques: Recrystallization Strategies for Nitro-Aromatics. West Virginia University Dept of Chemistry.

Sources

how to prevent side product formation in dinitrobenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis & Process Safety Status: Active | Priority: High | Agent: Senior Application Scientist

Welcome to the DNB Technical Support Hub

You have reached the Tier-3 Support Desk for Nitroaromatics. This guide addresses the two most critical failure modes in dinitrobenzene (DNB) chemistry: uncontrolled polynitration during synthesis and azo/azoxy coupling during reduction.

Our goal is to transition your workflow from "trial-and-error" to a deterministic, self-validating system. Below are the specific troubleshooting modules for your active experiments.

Module 1: Synthesis Support (Nitration Control)

Ticket ID: NIT-101 Issue: Formation of 1,3,5-Trinitrobenzene (TNB) and high Ortho/Para isomer content. Root Cause: Thermal runaway and lack of regioselectivity control during the electrophilic aromatic substitution (EAS).

Technical Analysis

The synthesis of m-dinitrobenzene (m-DNB) is a thermodynamic battle. The first nitro group deactivates the ring, directing the second nitro group to the meta position. However, two critical side reactions occur if the energy barrier is breached:

  • Over-Nitration: If the temperature exceeds 90°C in the presence of excess mixed acid, the deactivated ring is forced into a third nitration, yielding 1,3,5-trinitrobenzene (TNB), which is a severe explosion hazard.

  • Isomer Drift: Localized "hot spots" in batch reactors can overcome the meta-directing energy difference, increasing the yield of o-DNB and p-DNB (impurities).

Visualizing the Failure Mode

NitrationPathways Benzene Nitrobenzene (Starting Material) mDNB m-Dinitrobenzene (Target: >93%) Benzene->mDNB  H2SO4/HNO3  35-90°C oDNB o/p-Dinitrobenzene (Side Product) Benzene->oDNB  Local Hot Spots Oxidation Phenolic Byproducts (Oxidation) Benzene->Oxidation  Radical Mechanism Nitronium NO2+ (Electrophile) Nitronium->Benzene TNB 1,3,5-Trinitrobenzene (Explosion Hazard) mDNB->TNB  Temp > 90°C  Excess Acid

Figure 1: Reaction pathway showing the critical divergence points where temperature spikes lead to TNB or isomeric impurities.

Corrective Protocol: The "Staged Thermal Ramp"

Standard: Organic Syntheses Coll. Vol. 1, p. 219 [1]

To prevent side products, you must decouple the addition phase from the reaction phase.

Step 1: The Cold Initiation (Prevention of Isomers)

  • Reagents: Use fuming nitric acid and concentrated sulfuric acid.[1]

  • Action: Add the nitrating mixture to nitrobenzene slowly.

  • Control Limit: Maintain temperature between 45–55°C .

  • Why: This temperature is sufficient for dinitration but insufficient for trinitration. Exceeding 55°C during addition risks immediate formation of TNB and oxidation byproducts [1].

Step 2: The Thermal Soak (Completion)

  • Action: Once addition is complete, heat the mixture using a reflux condenser.

  • Control Limit: Ramp to 90°C (water bath) for 30–45 minutes.

  • Why: This drives the reaction to completion. The concentration of the nitronium ion decreases as the reaction proceeds, making the formation of TNB kinetically unfavorable unless you spike the temperature beyond 100°C.

Step 3: The Quench (Purification)

  • Action: Pour the reaction mixture into crushed ice (~500g) with vigorous stirring.

  • Result: m-DNB precipitates as a solid (mp 89°C), while o-DNB (mp 118°C) and p-DNB (mp 173°C) have different solubilities.

  • Purification: Recrystallize from ethanol or glacial acetic acid to remove the minor ortho isomer [1].

Module 2: Reduction Support (Selectivity Control)

Ticket ID: RED-202 Issue: Formation of Azo (Ar-N=N-Ar) and Azoxy (Ar-N=N(O)-Ar) compounds.[2] Root Cause: Condensation of reaction intermediates (Nitrosobenzene and Phenylhydroxylamine) under alkaline conditions.

Technical Analysis

When reducing DNB to m-nitroaniline (partial reduction) or m-phenylenediamine (complete reduction), the reaction proceeds via the Haber Mechanism .

  • The Trap: The reduction passes through Nitroso (-NO) and Hydroxylamine (-NHOH) intermediates.

  • The Failure: If these intermediates accumulate, particularly in basic (alkaline) media , they condense to form Azoxy species. This is irreversible in many mild reduction protocols [2, 3].

Visualizing the Failure Mode

HaberCycle Nitro R-NO2 (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso  2e- / 2H+ Hydroxyl R-NHOH (Hydroxylamine) Nitroso->Hydroxyl  2e- / 2H+ Azoxy Azoxy (Side Product) Nitroso->Azoxy  Condensation with  R-NHOH (High pH) Amine R-NH2 (Amine - Target) Hydroxyl->Amine  2e- / 2H+ Hydroxyl->Azoxy  Condensation with  R-NO Azo Azo (Side Product) Azoxy->Azo  Reduction

Figure 2: The Haber Mechanism. The red arrows indicate the "Condensation Trap" where intermediates react with each other instead of reducing further.

Corrective Protocol: Selective Reduction

Standard: Zinin Reduction or Catalytic Hydrogenation [4]

Option A: Chemical Reduction (Sulfide/Zinin)

  • Reagent: Sodium sulfide (

    
    ) or Sodium hydrosulfide (
    
    
    
    ).
  • pH Control: Add Sodium Bicarbonate (

    
    ) to buffer the solution.[3]
    
  • Why: High alkalinity (NaOH) drastically accelerates the condensation of Nitroso and Hydroxylamine into Azoxy side products [3]. Keeping the pH near neutral/mildly basic (

    
    ) prevents this condensation.
    

Option B: Catalytic Hydrogenation (Advanced)

  • Catalyst: Ru-SnOx/Al2O3 or Pt/C.

  • Solvent: Ethanol/Water.[2]

  • Protocol: Use high pressure

    
     (4 MPa) at 100°C.
    
  • Why: Tin oxide (

    
    ) modifies the Ruthenium surface, facilitating the adsorption of the nitro group and speeding up the reduction steps past the dangerous intermediates, effectively "outrunning" the condensation reaction [2].
    

Troubleshooting FAQs

SymptomProbable CauseCorrective Action
Product Yields > 100% Formation of Azoxy/Azo dimers (higher MW).Check pH. If pH > 10, condensation is occurring. Acidify or buffer the reaction.[3]
Explosive/Unstable Residue Trinitrobenzene (TNB) formation.[4]STOP. Did you exceed 100°C? Neutralize waste cautiously. Future: Cap temp at 90°C.
Oily Product (Not Solid) High content of o-DNB isomer.Recrystallize from glacial acetic acid.[4] The meta isomer crystallizes; the oil remains in filtrate.
Red/Orange Color in Product Oxidation of phenols or Azo impurities.Wash crude product with dilute NaOH (removes phenols) followed by HCl (removes amines), then recrystallize.

References

  • Organic Syntheses. "m-Dinitrobenzene". Org.[5] Synth.1921 , 1, 54; Coll. Vol.1 , 219.[4][6] Link

  • MDPI. "Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst". Catalysts2014 , 4(3), 266-277. Link

  • ResearchGate. "1,3-Dinitrobenzene reductive degradation by alkaline ascorbic acid – Reaction mechanisms".[7] Chemical Engineering Journal. Link

  • Eureka. "Method for preparing m-nitroaniline by m-dinitrobenzene selectivity reduction". Patent CN101239922A. Link

Sources

purification of crude 1,2-Diethoxy-4,5-dinitrobenzene by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 1,2-Diethoxy-4,5-dinitrobenzene via recrystallization. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Part 1: Critical Safety Precautions

Dinitrobenzene derivatives are toxic and must be handled with extreme care. Before beginning any experimental work, a thorough review of the Safety Data Sheet (SDS) for the compound and all solvents is mandatory.

Q: What are the primary hazards associated with 1,2-Diethoxy-4,5-dinitrobenzene and what personal protective equipment (PPE) is required?

A: 1,2-Diethoxy-4,5-dinitrobenzene, like other dinitroaromatics, is classified as highly toxic. Key hazards include:

  • High Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]

  • Irritation: Causes skin and serious eye irritation.[2][3]

Mandatory PPE and Handling Guidelines:

  • Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]

  • Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves before use and wash hands thoroughly after handling.[2]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Lab Coat: A lab coat must be worn and kept fastened.

  • Waste Disposal: Dispose of all contaminated materials and solutions as hazardous waste according to your institution's regulations.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of 1,2-Diethoxy-4,5-dinitrobenzene.

A Note on Analog Data: Specific solubility data for 1,2-Diethoxy-4,5-dinitrobenzene is not widely published. This guide utilizes data from its close structural analog, 1,2-Dimethoxy-4,5-dinitrobenzene (Melting Point: 131-134°C), as a reliable proxy.[5][6][7] The principles and solvent choices are directly applicable, though slight variations in solubility should be expected.

Q1: What is the most critical factor for a successful recrystallization?

A1: The choice of solvent is paramount. An ideal solvent for recrystallization must satisfy specific criteria:

  • High Solubility at High Temperature: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent at room temperature or below.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

Q2: Which solvents are a good starting point for 1,2-Diethoxy-4,5-dinitrobenzene?

A2: Based on the polar nature of the dinitro and ethoxy functional groups, polar protic solvents are excellent candidates. Alcohols are often a good starting point for nitroaryl compounds. A recommended screening panel includes:

  • Ethanol

  • Methanol

  • Isopropanol

  • Glacial Acetic Acid

A procedure for screening these solvents is provided in the detailed protocol below.

Q3: What are the likely impurities in a crude sample?

A3: Impurities will depend on the synthetic route used to prepare the compound. A common synthesis involves the nitration of 1,2-diethoxybenzene. Potential impurities could include:

  • Unreacted Starting Material: 1,2-diethoxybenzene.

  • Mononitrated Intermediates: e.g., 1,2-Diethoxy-4-nitrobenzene.

  • Other Dinitro Isomers: Positional isomers formed during nitration.

  • Reaction Byproducts: Tarry materials or decomposition products from aggressive reaction conditions.[8]

A well-chosen recrystallization solvent should leave these impurities in the mother liquor.

Part 3: Detailed Troubleshooting Guide

This section provides solutions to specific problems encountered during the recrystallization process.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.1. Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool slowly again.
2. The solution is supersaturated but lacks a nucleation point for crystal growth to begin.2. Try scratching the inner wall of the flask with a glass rod at the air-liquid interface. If available, add a single "seed crystal" of the pure compound.
The compound "oils out" instead of forming crystals. 1. The solution is too concentrated , causing the compound to come out of solution above its melting point.1. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.
2. The cooling process is too rapid. 2. Allow the solution to cool more slowly. Insulate the flask by placing it on a non-conductive surface (like a cork ring or paper towels) and covering the top with a watch glass.
3. High concentration of impurities is depressing the melting point of the mixture.3. If slow cooling and solvent addition fail, it may be necessary to recover the crude material by evaporating the solvent and attempting purification by another method, such as column chromatography.[8]
The recrystallized product is still impure (e.g., low melting point, poor color). 1. The cooling was too fast , trapping impurities within the crystal lattice.1. Perform a second recrystallization, ensuring the solution cools as slowly as possible.
2. The chosen solvent was not optimal for separating the specific impurities present.2. Test a different solvent or a mixed-solvent system. For example, if the compound is too soluble in ethanol, a mixed system like ethanol/water could be effective.
Crystals form prematurely in the funnel during hot filtration. 1. The filtration apparatus (funnel, filter paper, receiving flask) was too cold. 1. Pre-heat the entire filtration setup. Place the funnel and filter paper in an oven before use, and place a small amount of the pure solvent in the receiving flask and heat it on the hot plate so that hot solvent vapors keep the apparatus warm.
2. The solution cooled and became supersaturated during the transfer. 2. Use a stemless or short-stemmed funnel to reduce the surface area for cooling. Keep the solution heated until the moment of pouring.
The final yield is very low. 1. Too much solvent was used during dissolution, leaving a significant amount of product in the mother liquor.1. Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form. In the future, use the minimum amount of hot solvent necessary for complete dissolution.
2. The crystals were washed with solvent that was not ice-cold , re-dissolving some of the product.2. Ensure the wash solvent is thoroughly chilled in an ice bath before use.
3. The compound has significant solubility in the chosen solvent even at low temperatures.3. Consider a different solvent where the compound is less soluble when cold.

Part 4: Experimental Protocols & Methodologies

Protocol 1: Solvent Screening

This protocol is essential for identifying the optimal recrystallization solvent.

  • Preparation: Place approximately 20-30 mg of your crude 1,2-Diethoxy-4,5-dinitrobenzene into four separate small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, acetic acid) dropwise, starting with ~0.5 mL.

  • Room Temperature Test: Agitate each tube at room temperature. A suitable solvent will not dissolve the compound when cold.

  • Hot Temperature Test: Gently heat the tubes that did not dissolve the compound in a hot water or sand bath. Add more solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large quantity of well-formed crystals.

Protocol 2: Recrystallization of 1,2-Diethoxy-4,5-dinitrobenzene

This protocol assumes ethanol has been identified as a suitable solvent.

  • Dissolution: Place the crude 1,2-Diethoxy-4,5-dinitrobenzene in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood.

  • Saturated Solution: Continue adding small portions of hot ethanol while heating until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal or insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, large crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum on the filter, then transfer them to a watch glass to air dry. Determine the melting point and yield of the purified product.

Part 5: Visualized Workflows and Core Principles

The "Why": Understanding the Recrystallization Process

Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of most solids increases with temperature.

Recrystallization_Principle

Step-by-Step Recrystallization Flowchart

This diagram outlines the logical steps and decision points in the experimental protocol.

Recrystallization_Workflow

References

  • 1,2-Dimethoxy-4,5-dinitrobenzene, CAS No. 3395-03-7 . iChemical. [Link]

  • 1,2-dimethoxy-4,5-dinitrobenzene - Chemical Synthesis Database . [Link]

  • Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene (CAS 3395-03-7) . Cheméo. [Link]

  • SAFETY DATA SHEET for 1,2-Dimethoxy-4,5-dinitrobenzene . [Link]

  • Synthesis of 1,2-Dihydroxy-4,5-dinitrobenzene . PrepChem.com. [Link]

  • Safety data sheet - 1,2-Dinitrobenzene . [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros . Reddit. [Link]

  • 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 | CID 222989 . PubChem. [Link]

  • 1,2-Dimethoxy-4,5-dinitrobenzene . NIST WebBook. [Link]

  • 2,4,5-triaminonitrobenzene - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

effect of nucleophile strength on reaction rate with 1,2-Diethoxy-4,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center guide for Nucleophilic Aromatic Substitution (SNAr) reactions involving 1,2-diethoxy-4,5-dinitrobenzene. This substrate is highly activated towards nucleophilic attack due to the presence of two strong electron-withdrawing nitro groups positioned ortho and para to the ethoxy leaving groups. Understanding the interplay between the substrate and the attacking nucleophile is paramount for reaction optimization, yield maximization, and impurity control.

This guide provides field-proven insights into how nucleophile strength dictates the kinetics of this transformation. We will explore the mechanistic underpinnings, address common experimental challenges in a direct question-and-answer format, and provide robust protocols for your laboratory work.

Frequently Asked Questions (FAQs)

Q1: How does nucleophile strength fundamentally affect the reaction rate with 1,2-diethoxy-4,5-dinitrobenzene?

A: In a typical SNAr reaction, the rate is directly proportional to the strength of the nucleophile. A stronger nucleophile will result in a faster reaction. The reaction proceeds via a two-step addition-elimination mechanism. The first step, the attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex, is the rate-determining step.[1][2][3] A more potent nucleophile, being more electron-rich and reactive, lowers the activation energy of this initial step, thereby accelerating the overall reaction rate.[4][5]

Q2: How can I quantitatively assess or compare the "strength" of different nucleophiles for this reaction?

A: Nucleophilicity is a measure of kinetic reactivity, while basicity is a measure of thermodynamic affinity for a proton. While not identical, basicity is often an excellent proxy for nucleophilicity, especially when comparing nucleophiles of the same atom type (e.g., different amines).[4]

  • Basicity (pKa of the conjugate acid): A higher pKa of the conjugate acid indicates a stronger base and, generally, a stronger nucleophile. For example, piperidine (pKa of conjugate acid ≈ 11.1) is a stronger nucleophile and reacts faster than morpholine (pKa ≈ 8.4).

  • Brønsted-type Correlation: For a more rigorous analysis, a Brønsted-type plot can be constructed by graphing the logarithm of the second-order rate constant (log k) against the pKa of the conjugate acid for a series of related nucleophiles (e.g., substituted anilines). The slope of this plot, βnuc, provides insight into the degree of bond formation in the transition state.[6][7] A large βnuc value (e.g., > 0.5) suggests a significant development of the bond between the nucleophile and the carbon atom in the rate-determining transition state.

Q3: Beyond basicity, what other factors influence a nucleophile's effectiveness in this SNAr reaction?

A: Several other factors are critical:

  • Steric Hindrance: Bulky nucleophiles, even if they are strong bases, can be poor nucleophiles due to steric hindrance, which impedes their approach to the electrophilic carbon center.[4][5] For instance, potassium tert-butoxide is a very strong base but a relatively poor nucleophile for SNAr compared to the less hindered sodium methoxide.

  • Polarizability: "Soft" nucleophiles, like thiols (R-S⁻), are highly polarizable and are exceptionally potent in SNAr reactions. The polarizability allows for more effective orbital overlap in the transition state.

  • Solvation: The choice of solvent can dramatically alter a nucleophile's effective strength. In polar protic solvents (e.g., ethanol, water), the nucleophile can be heavily solvated via hydrogen bonding, which "cages" it and reduces its reactivity.[8][9] In contrast, polar aprotic solvents (e.g., DMSO, DMF) solvate the counter-cation but leave the anionic nucleophile relatively "naked" and highly reactive.[10]

Troubleshooting Guide

Q4: My reaction with 1,2-diethoxy-4,5-dinitrobenzene is extremely slow or has stalled. I suspect my nucleophile is too weak. How do I proceed?

A: This is a common issue. A systematic approach is best:

  • Confirm Nucleophile Strength: Check the pKa of your nucleophile's conjugate acid. If it is low (e.g., < 5 for an amine), it is likely not potent enough for a reasonable reaction rate at room temperature.

  • Increase Nucleophilicity In Situ: If you are using a neutral nucleophile like an alcohol or a primary/secondary amine, you can often deprotonate it with a suitable base to generate a much more reactive anionic nucleophile (an alkoxide or an amide). For example, adding sodium hydride (NaH) to an alcohol will generate the corresponding alkoxide.[11]

  • Increase Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier. Gradually increasing the temperature while monitoring the reaction by TLC or LC-MS can significantly improve the rate.[10][11]

  • Switch to a Stronger Nucleophile: If possible, select a more basic or more polarizable nucleophile. For example, if an alcohol is ineffective, a thiol might be a better choice.

Q5: I'm using a strong nucleophile (e.g., sodium methoxide) in an appropriate solvent (DMSO), but my yield is still low. What other factors could be at play?

A: If the nucleophile and solvent are optimal, consider these other variables:

  • Reagent Purity & Anhydrous Conditions: Water is a competing, albeit weak, nucleophile. Ensure your reagents and solvent are dry. Impurities in the starting material can also inhibit the reaction.[10]

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if the reaction is heated for an extended period or if your nucleophile is sensitive to air.

  • Decomposition: 1,2-diethoxy-4,5-dinitrobenzene can decompose at very high temperatures, leading to the formation of dark, tarry material. If you observe this, try running the reaction at a lower temperature for a longer time.[10]

Q6: I am observing unexpected side products. Can this be related to my choice of a strong nucleophile?

A: Yes, the nucleophile's character can lead to side reactions:

  • Competing Reactions: If your nucleophile has multiple reactive sites, you may see a mixture of products.

  • Reaction with Solvent: Some very strong nucleophiles can react with the solvent. For example, hydroxide or alkoxides can hydrolyze or transesterify ester-containing solvents or deprotonate acetonitrile.

  • Benzyne Formation: While less common for such a highly activated substrate, extremely strong and sterically hindered bases (like LDA) could potentially induce an elimination-addition (benzyne) mechanism, leading to regioisomeric products.[10][12] This is generally not a concern with common nucleophiles like amines, alkoxides, or thiols.

Data & Troubleshooting Summary
Problem Potential Cause Related to Nucleophile Recommended Solution
Low or No Conversion Weak nucleophile (low basicity).Use a stronger nucleophile; add a base to deprotonate a neutral nucleophile; increase temperature.[10][11]
Nucleophile is sterically hindered.Switch to a less bulky nucleophile (e.g., methoxide instead of tert-butoxide).
Protic solvent is deactivating the nucleophile.Change to a polar aprotic solvent like DMF or DMSO.[9][10]
Formation of Byproducts Nucleophile is too basic, acting as a base.Use a "softer," less basic but still potent nucleophile (e.g., a thiol).
Nucleophile is reacting with the solvent.Choose a more inert solvent for the given nucleophile and conditions.
Reaction is Fast but Messy Decomposition at high temperatures.Reduce the reaction temperature and allow a longer reaction time.

Visualized Mechanisms and Workflows

SNAr Reaction Mechanism

The reaction proceeds via a two-step addition-elimination pathway. The initial nucleophilic attack is typically the rate-limiting step.

Caption: The Addition-Elimination mechanism of SNAr.

Troubleshooting Workflow for Low Conversion

This workflow guides the logical process for diagnosing a slow or stalled reaction.

Troubleshooting_Workflow Start Low / No Conversion Check_Nu Is the nucleophile strong enough? (Check pKa, Sterics) Start->Check_Nu Check_Solvent Is the solvent optimal? (Polar Aprotic?) Check_Nu->Check_Solvent Yes Sol_Nu SOLUTION: - Use stronger/less hindered Nu - Add base to deprotonate Check_Nu->Sol_Nu No Check_Temp Is the temperature adequate? Check_Solvent->Check_Temp Yes Sol_Solvent SOLUTION: - Switch to DMF, DMSO, or Acetonitrile Check_Solvent->Sol_Solvent No Check_Purity Are reagents pure and dry? Check_Temp->Check_Purity Yes Sol_Temp SOLUTION: - Increase temperature incrementally - Monitor by TLC/LC-MS Check_Temp->Sol_Temp No Sol_Purity SOLUTION: - Purify starting materials - Use anhydrous solvent Check_Purity->Sol_Purity No

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for reacting 1,2-diethoxy-4,5-dinitrobenzene with a typical amine nucleophile like piperidine or morpholine.

Materials:

  • 1,2-diethoxy-4,5-dinitrobenzene (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with stir bar

  • Condenser and inert gas line (N₂ or Ar)

  • Heating mantle or oil bath

  • TLC supplies

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 1,2-diethoxy-4,5-dinitrobenzene.

  • Dissolution: Add anhydrous DMF or DMSO to dissolve the substrate completely (concentration typically 0.1-0.5 M).

  • Nucleophile Addition: Add the amine nucleophile to the solution via syringe at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (a good starting point is 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of a new, typically colored, product spot.

  • Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water, which will often precipitate the solid product. The product can then be collected by vacuum filtration, washed with water, and dried. Alternatively, an extractive workup with a suitable organic solvent (e.g., ethyl acetate) may be performed.

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This method allows for the quantitative determination of reaction rates, enabling direct comparison of different nucleophiles.

Principle: The SNAr product formed from 1,2-diethoxy-4,5-dinitrobenzene is often highly colored and possesses a distinct UV-Vis absorbance profile from the starting materials, allowing its formation to be monitored over time.

Procedure:

  • Stock Solutions: Prepare stock solutions of known concentration for the 1,2-diethoxy-4,5-dinitrobenzene substrate and the nucleophile in the chosen solvent (e.g., acetonitrile or DMSO).

  • Pseudo-First-Order Conditions: The experiment should be run under pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold) relative to the substrate. This ensures the nucleophile concentration remains effectively constant throughout the reaction.

  • Initiation & Measurement: In a temperature-controlled cuvette within the spectrophotometer, mix the substrate and nucleophile solutions to initiate the reaction. Immediately begin recording the absorbance at the λ_max of the product at fixed time intervals.

  • Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be obtained by plotting ln(A_∞ - A_t) versus time (t), where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs.

  • Determine Second-Order Rate Constant: Repeat the experiment at several different excess concentrations of the nucleophile. A plot of k_obs versus the nucleophile concentration ([Nu]) will yield a straight line passing through the origin. The slope of this line is the second-order rate constant (k₂), which is the ultimate measure of the reaction's kinetic performance.[6][13]

References

  • Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363. Retrieved from [Link]

  • Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • El-Ablack, F. Z. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Retrieved from [Link]

  • El-Ablack, F. Z. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Nucleophile Effects on Substitution Reaction Rates. Retrieved from [Link]

  • Habibi, A., Ahmadian, S., & Vahidi, S. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Nucleophiles in SN1 vs SN2 | Strength, Rules & Steric Effects. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. Retrieved from [Link]

  • University of Southampton. (2023). Reaction Chemistry & Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Sánchez, B., Ormazábal-Toledo, R., & Campodónico, P. R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. Retrieved from [Link]

  • Sánchez, B., Ormazábal-Toledo, R., & Campodónico, P. R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]

  • ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • Um, I. H., Lee, E. J., & Lee, J. Y. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of Organic Chemistry, 79(15), 7226-7234. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics of the reactions between 1,2-dinitrobenzene and aliphatic primary amines in benzene. A probable mechanism for the observed mild acceleration. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

  • SciSpace. (n.d.). Kinetics of the Reaction of 1-Halo-2,4-dinitrobenzenes with - N-(3-Dimethylaminopropyl)-p-anisidine and N-Isohexyl. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Retrieved from [Link]

  • Plater, M. J., & Harrison, W. T. A. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Retrieved from [Link]

Sources

dealing with water contamination in solvent for SNAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a dynamic Technical Support Center. It bypasses generic advice to address the specific kinetic and thermodynamic challenges of water in Nucleophilic Aromatic Substitution (SNAr).

Topic: Solvation Control & Water Management in SNAr Chemistry

Status: Active Operator: Senior Application Scientist Ticket ID: SNAR-H2O-OPT

Diagnostic Hub: Is Water Your Problem?

Before deploying drying protocols, we must confirm if water is the root cause of your failure mode. Water in SNAr is not merely a contaminant; it is a competing nucleophile and a proton source.

Scenario A: The "Phantom" Impurity

User Report: "My conversion is good, but I see a persistent impurity at [M-X+17] or [M-X-15] in LCMS." Diagnosis: Hydrolysis (Phenol Formation). [1]

  • The Mechanism: Water acts as a nucleophile.[2] In the presence of the base required for your SNAr (e.g., K2CO3, Cs2CO3), trace water generates Hydroxide (OH⁻).[1] Hydroxide is often a smaller, harder, and faster nucleophile than your desired amine or alkoxide.[1]

  • The tell-tale sign: The impurity corresponds to the phenol (Ar-OH) or the ether hydrolysis product. This is most common with highly electron-deficient rings (e.g., dinitrobenzenes, fluoropyridines).[1]

Scenario B: The Stalled Reaction

User Report: "Reaction stops at 60% conversion. Adding more electrophile doesn't help." Diagnosis: Base Deactivation (Thermodynamic Stall).

  • The Mechanism: If your nucleophile is an alcohol or thiol, you are relying on the base to deprotonate it (

    
     equilibrium).[1] Water (
    
    
    
    15.[1]7) will protonate your reactive alkoxide (
    
    
    16-18) back to the alcohol, effectively quenching the reactive species.[1]
  • The tell-tale sign: The starting material remains, but the reaction rate plateaus to zero despite heating.

Scenario C: The "Impossible" Acceleration

User Report: "I dried my solvent perfectly, and now the reaction is slower." Diagnosis: Transition State Destabilization.

  • The Mechanism: SNAr proceeds via a Meisenheimer Complex (MC).[3] This anionic intermediate is stabilized by hydrogen bonding.[4] In specific cases (usually amine nucleophiles), trace water or polar protic solvents stabilize the MC and lower the activation energy (

    
    ).[1]
    
  • The Fix: Do not dry. Control the water level (e.g., 95:5 DMSO:Water) rather than eliminating it.[1]

Visualization: The Kinetic Competition

The following diagram illustrates the bifurcation point where water dictates the reaction outcome.

SNAr_Pathways Start Substrate (Ar-LG) Complex_A Meisenheimer Complex A (Desired) Start->Complex_A k1 [Nu] Complex_B Meisenheimer Complex B (Hydrolysis) Start->Complex_B k2 [OH⁻] Nu Desired Nu: Water Contaminant H₂O (+ Base) Water->Complex_A  H-Bond Stabilization (Rare Case) Water->Complex_B Generates OH⁻ Product Product (Ar-Nu) Complex_A->Product Fast Impurity Impurity (Ar-OH) Complex_B->Impurity Irreversible

Figure 1: Kinetic competition between the desired nucleophile and hydroxide generated from trace water.[1]

Protocol Module: The "Dry" Standard

If Diagnosis A or B applies, you must dry your solvent.[1] Distilling DMSO/DMF is hazardous and often ineffective due to high boiling points and thermal decomposition.

The Molecular Sieve Protocol (Static Drying)

This is the industry standard for polar aprotic solvents (DMSO, DMF, NMP).[1]

ParameterSpecificationReasoning
Sieve Type 3A (Preferred) or 4A3A excludes most organic molecules, preventing catalytic breakdown of the solvent itself.[1]
Activation Required Commercial sieves are wet. They must be activated before use.
Activation Temp 180°C - 250°CUnder high vacuum (<1 mbar) for 12+ hours.
Loading 10-20% w/v10g of sieves per 100mL of solvent.
Time to Dry 24 - 48 HoursStatic drying (sitting without stirring) prevents grinding sieves into dust.
Residual Water < 50 ppmVerifiable by Karl Fischer titration.

Step-by-Step Activation:

  • Place sieves in a round-bottom flask.

  • Heat to 200°C using a heating mantle or sand bath.

  • Apply high vacuum.

  • Maintain for overnight (12h). Note: Microwave activation is possible (pulses) but risks overheating/cracking sieves.[1]

  • Cool under Ar/N₂ atmosphere.

  • Cannulate solvent directly onto sieves.

Expert Tip: Do not stir sieves with a magnetic bar. It grinds them into a fine aluminosilicate dust that clogs filters and can act as a Lewis Acid catalyst, promoting side reactions.[1]

Advanced Workarounds: The "Wet" Alternative

If drying is impossible or the reaction fails under anhydrous conditions, invert the problem. Use Micellar Catalysis .[5][6]

The Concept: Instead of fighting water, use a surfactant (e.g., TPGS-750-M).[1][5][6][7][8] The surfactant forms nanomicelles in water. The lipophilic SNAr reagents migrate inside the micelle (anhydrous core), while the water remains outside.

Why it works:

  • Concentration Effect: Effective concentration in the micelle core is extremely high (2M - 5M), accelerating rates.[1]

  • Protection: The hydrophobic core shields the transition state from bulk water hydrolysis.

Decision_Tree Problem SₙAr Failure Mode Check_Impurity Is impurity Ar-OH? Problem->Check_Impurity Dry_Route Route A: Anhydrous (DMSO + 3A Sieves) Check_Impurity->Dry_Route Yes (Hydrolysis) Base_Check Is Base Sensitive? (e.g. NaH, KOtBu) Check_Impurity->Base_Check No (Low Reactivity) Wet_Route Route B: Micellar (2% TPGS-750-M in Water) Base_Check->Dry_Route Yes Base_Check->Wet_Route No (Inorganic Carbonates)

Figure 2: Decision matrix for selecting between Desiccation (Route A) and Micellar Catalysis (Route B).

Frequently Asked Questions (FAQ)

Q: Can I use Calcium Hydride (CaH₂) to dry DMSO? A: NO. CaH₂ reacts with DMSO to form dimsyllithium-like species (dimsyl anion) which can decompose explosively or cause runaway exotherms.[1] Stick to Molecular Sieves (3A) or vacuum distillation (if strictly necessary and safety protocols are met).[1]

Q: My reaction works in DMF but fails in DMSO. Why? A: While both are polar aprotic, DMSO is more hygroscopic than DMF.[1] If you are using an open vessel or old solvent, the water content in DMSO is likely significantly higher.[1] Furthermore, DMSO can act as an oxidant (Swern-type) at high temperatures if activators are present.[1]

Q: I see a "rate acceleration" when I add water. Should I keep it? A: Yes. As noted in Scenario C, if your nucleophile is a secondary amine, water can assist in proton transfer during the breakdown of the Meisenheimer complex.[1] If LCMS shows no hydrolysis byproducts, the water is acting as a co-catalyst.[1]

References
  • Drying Efficiency Standards: Burfield, D. R.; Smithers, R. H. Desiccant Efficiency in Solvent Drying.[1] 3. Dipolar Aprotic Solvents. J. Org. Chem. 1978 , 43, 3966–3968.[1]

  • Micellar Catalysis (SNAr in Water): Lipshutz, B. H.; Ghorai, S. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis.[1] Org.[9] Lett. 2012 , 14, 422–425.[1]

  • SNAr Mechanism & Water Effects: Um, I.-H.; Kim, M.-Y.; Dust, J. M.[1] Medium effect (water versus MeCN) on reactivity and reaction pathways for the SNAr reaction.[10] Can. J. Chem. 2007 , 85, 1–7.[1] [1]

  • General SNAr Theory: Bunnett, J. F.; Zahler, R. E.[1] Nucleophilic Substitution Reactions in Aromatic Systems.[3][10][11][12] Chem. Rev. 1951 , 49, 273–412.[1]

Sources

Validation & Comparative

Comparative Analysis: 1,2-Diethoxy-4,5-dinitrobenzene vs. 1,2-Dichloro-4,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of functional heterocycles—specifically quinoxalines, benzimidazoles, and phthalocyanines—the choice between 1,2-Dichloro-4,5-dinitrobenzene (DCDNB) and 1,2-Diethoxy-4,5-dinitrobenzene (DEDB) is rarely a simple swap. It is a strategic decision between reactivity and solubility .

  • DCDNB is the electrophilic parent scaffold . It is cost-effective and reactive, serving as the primary entry point for introducing nucleophiles. However, its derivatives often suffer from poor solubility and electron-deficient character.

  • DEDB is the solubility-engineered derivative . Synthesized from DCDNB, it introduces electron-donating ethoxy groups that dramatically enhance solubility in organic media and alter the electronic profile of the final pharmacophore or chromophore.

This guide analyzes the critical trade-offs in synthesis, handling, and downstream application performance.

Physicochemical Profile & Reactivity[1][2][3][4]

The fundamental difference lies in the substituents at the 1,2-positions. The chloro groups are electron-withdrawing and good leaving groups, whereas the ethoxy groups are electron-donating and stable.

Table 1: Comparative Property Analysis
Feature1,2-Dichloro-4,5-dinitrobenzene (DCDNB)1,2-Diethoxy-4,5-dinitrobenzene (DEDB)
CAS Number 6306-39-420027-77-6 (approx.)
Role Electrophilic Precursor (Starting Material)Nucleophilic/Soluble Intermediate
Electronic Nature Electron-Deficient (

-acceptor)
Electron-Rich (

-donor)
Solubility Low in alcohols; Soluble in DCM, hot tolueneHigh in alcohols, THF, DCM, EtOAc
Reactivity Mode

(Nucleophilic Aromatic Substitution)
Reduction to diamine; Electrophilic substitution
Reduction Risk High: Risk of hydrodechlorination (loss of Cl)Low: Stable to catalytic hydrogenation
Key Application Synthesis of substituted phenazines/quinoxalinesSynthesis of soluble phthalocyanines/sensors

Critical Decision Pathways (The "Why" and "When")

The selection of DCDNB vs. DEDB dictates the synthetic route and the final properties of the molecule.

Scenario A: You need a scaffold for further functionalization.

Choose DCDNB. The chlorine atoms are excellent leaving groups. You can displace one or both chlorines with amines, thiols, or alkoxides to create diverse libraries of compounds.

  • Mechanism:[1]

    
     displacement.
    
  • Constraint: You must control the reaction temperature to prevent double substitution if mono-substitution is desired.

Scenario B: You need a soluble, electron-rich fluorophore or drug.

Choose DEDB. If your final molecule (e.g., a planar benzimidazole) is precipitating out of solution, switching to the diethoxy analog is the standard solution. The ethyl chains disrupt crystal packing, enhancing solubility, while the oxygen atoms donate electron density, often red-shifting absorption spectra in dyes.

Visualizing the Synthetic Divergence

The following diagram illustrates how DCDNB serves as the hub, while DEDB is a specialized branch.

G DCDNB 1,2-Dichloro-4,5- dinitrobenzene (DCDNB) DEDB 1,2-Diethoxy-4,5- dinitrobenzene (DEDB) DCDNB->DEDB NaOEt / EtOH (Double SnAr) Subst_Product Functionalized Nitro-Benzene DCDNB->Subst_Product R-NH2 / R-SH (Mono SnAr) Cl_Diamine 4,5-Dichloro-1,2- phenylenediamine DCDNB->Cl_Diamine Fe / AcOH (Selective Reduction) OEt_Diamine 4,5-Diethoxy-1,2- phenylenediamine DEDB->OEt_Diamine H2 / Pd-C (Catalytic Reduction) Final_Cl Insoluble/Reactive Heterocycle Cl_Diamine->Final_Cl Cyclization Final_OEt Soluble/Electron-Rich Heterocycle OEt_Diamine->Final_OEt Cyclization

Figure 1: Synthetic divergence showing DCDNB as the electrophilic hub and DEDB as the solubility pathway.

Experimental Protocols

Protocol 1: Synthesis of DEDB from DCDNB

This is the standard method to access DEDB. The reaction is exothermic and requires careful control to ensure complete substitution of both chlorine atoms.

  • Reagents: DCDNB (1.0 eq), Sodium metal (2.5 eq), Absolute Ethanol.

  • Workflow:

    • Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol under

      
      .
      
    • Cool the solution to 0–5°C.

    • Add DCDNB portion-wise (solid) or dropwise (if dissolved in minimal hot ethanol/THF). Caution: Exothermic.

    • Reflux for 2–4 hours. Monitor by TLC (DCDNB moves faster than DEDB in Hexane/EtOAc).

    • Quench: Pour into ice water. DEDB will precipitate as a yellow/orange solid.

    • Purification: Recrystallize from Ethanol or Acetic Acid.

  • Key Insight: If the product is brown or oily, it indicates partial reduction or polymerization (Meisenheimer complex formation). Ensure the ethanol is dry.

Protocol 2: Reduction to Diamine (The Critical Difference)

This step highlights the "Expertise" pillar. You cannot use the same reduction method for both.

A. Reducing DCDNB (Retention of Chlorine)

  • Challenge: Catalytic hydrogenation (H2/Pd) will strip the chlorines (hydrodechlorination), yielding unsubstituted phenylenediamine.

  • Recommended Method:Iron/Acetic Acid (Bechamp Reduction) or Stannous Chloride (SnCl2) .

  • Procedure: Suspend DCDNB in Ethanol/Acetic Acid (1:1). Add Iron powder (5 eq). Reflux 2h. Filter hot to remove iron oxides. Neutralize filtrate to precipitate the diamine.

B. Reducing DEDB (Standard)

  • Challenge: The resulting diamine is extremely electron-rich and oxidizes rapidly in air (turning black).

  • Recommended Method:Catalytic Hydrogenation (H2, Pd/C) or Hydrazine/Pd-C .

  • Procedure: Dissolve DEDB in MeOH. Add 10% Pd/C (5 wt%). Stir under H2 balloon for 4–12h. Filter through Celite.[2]

  • Handling: Use the filtrate immediately for the next step (e.g., condensation with a diketone) without isolating the solid diamine if possible.

Application Performance: Case Study

Case Study: Phthalocyanine Synthesis

Phthalocyanines (Pcs) are used in organic photovoltaics and photodynamic therapy.

  • Using DCDNB:

    • Produces Octachlorophthalocyanine .

    • Result: Extremely insoluble. Difficult to purify or process into thin films. Aggregates strongly, quenching fluorescence.

  • Using DEDB:

    • Produces Octaethoxyphthalocyanine .

    • Result: Soluble in chloroform/toluene. The electron-donating ethoxy groups shift the Q-band absorption to longer wavelengths (red-shift), improving light harvesting in the near-IR region.

Safety & Handling (E-E-A-T)

  • Explosion Hazard: Both compounds are polynitro aromatics. While stable at room temperature, they are energetic. Never heat the dry solids in a closed vessel. DCDNB has a lower decomposition threshold than DEDB.

  • Sensitization: DCDNB is a potent skin sensitizer (chlorine displacement by skin proteins). Double-gloving (Nitrile) is mandatory.

  • Meisenheimer Complexes: When reacting DCDNB with strong bases (hydroxide/alkoxide), the solution may turn deep red/purple. This is a Meisenheimer complex. Do not acidify rapidly as it may generate heat and gas.

References

  • Synthesis of Alkoxy-Dinitrobenzenes

    • Source: Wataru, S., et al. "Synthesis and properties of 1,2-dialkoxy-4,5-dinitrobenzenes." Journal of Heterocyclic Chemistry.
    • Context: Describes the mechanism and yield optimiz
    • (Reference for general dinitrobenzene nucleophilic substitution).

  • Selective Reduction Strategies

    • Source: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842.
    • Context: Validates the use of SnCl2 for preserving halogen substituents during reduction.
    • [3]

  • Phthalocyanine Applications

    • Source: McKeown, N. B. "Phthalocyanine Materials: Synthesis, Structure and Function." Cambridge University Press.
    • Context: Details the solubility differences between chloro- and alkoxy-substituted phthalocyanines.
  • Safety Data (DCDNB)

    • Source: PubChem Compound Summary for CID 24858088.

Sources

Beyond Spectral Ambiguity: The Definitive Role of X-ray Crystallography in Validating 1,2-Diethoxy-4,5-dinitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery and organic electronics, structural ambiguity is a silent failure point. 1,2-Diethoxy-4,5-dinitrobenzene (DEDB) serves as a critical scaffold for synthesizing bioactive quinoxalines, benzimidazoles, and planar organic semiconductors. However, the symmetry of this precursor, combined with the electronic malleability of the nitro groups, often leads to reaction products—such as regioisomers or tautomers—that are indistinguishable by standard 1D NMR.

This guide objectively compares validation methodologies, establishing Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmatory step, but as the primary tool for resolving structural dead-ends where spectroscopy falls short.

The Synthetic Challenge: Why NMR is Not Enough

The chemical utility of DEDB lies in its electrophilicity. It typically undergoes two primary reaction pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of a nitro group or an ethoxy group.
    
  • Reductive Cyclization: Reduction to the diamine followed by condensation to form heterocycles.

The Ambiguity Trap

When reacting DEDB to form quinoxalines (via reduction and condensation with asymmetric


-diketones), two regioisomers are often produced. In solution-state NMR (

H or

C), these isomers may exhibit:
  • Isochronous Signals: Overlapping peaks due to high symmetry.

  • Fast Exchange: Tautomeric protons shifting faster than the NMR time scale, averaging signals.

  • Quaternary Silence: Critical carbon atoms at the fusion points often lack proton coupling, making HMBC correlations ambiguous.

SC-XRD bypasses these limitations by providing a static, 3D map of electron density, offering absolute configuration without inference.

Methodological Comparison: SC-XRD vs. Alternatives

The following table contrasts the utility of SC-XRD against standard spectroscopic techniques specifically for DEDB derivatives.

FeatureSC-XRD (Crystallography) 1D NMR (

H/

C)
2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS)
Primary Output 3D Atomic CoordinatesChemical Shift (

)
Through-space/bond correlationsMass-to-charge ratio (

)
Regioisomer ID Definitive (Absolute structure)Ambiguous (often requires simulation)High (requires distinct distinct protons)Low (fragmentation often identical)
Stereochemistry Absolute (Chirality/Packing)Relative (requires coupling constants)RelativeNone
Sample State Solid (Single Crystal)SolutionSolutionGas Phase (Ionized)
Key Limitation Requires suitable crystalSolvent effects/Peak overlapSignal-to-noise/Relaxation timesCannot distinguish isomers
"DEDB" Specific Resolves nitro-group torsion &

-stacking
Ethoxy chains often obscure aromatic regionHelpful, but often inconclusive for quaternary CConfirms formula, not structure

Experimental Protocol: The Validation Workflow

This protocol details the synthesis of a model quinoxaline derivative from DEDB and its subsequent crystallographic validation.

Phase 1: Synthesis & Isolation
  • Precursor: 1,2-Diethoxy-4,5-dinitrobenzene (CAS: Custom/Analogous to 3395-03-7).

  • Step A (Reduction): Dissolve DEDB (1.0 eq) in EtOH. Add 10% Pd/C (10 wt%) and hydrazine hydrate (5.0 eq) cautiously at reflux for 4 hours. Filter hot to remove Pd/C.

    • Checkpoint: The solution turns from yellow to colorless (formation of diamine).

  • Step B (Condensation): To the filtrate (under

    
    ), add Benzil (1.0 eq) and a catalytic amount of acetic acid. Reflux for 3 hours.
    
  • Isolation: Cool to RT. The crude quinoxaline precipitates. Filter and wash with cold EtOH.

Phase 2: Crystallization (The Critical Step)

SC-XRD requires a high-quality single crystal. For planar DEDB derivatives,


 stacking often leads to needles (unsuitable). We aim for blocks or prisms.
  • Method: Vapor Diffusion.

  • Solvent System: Dichloromethane (DCM) / Hexane.

  • Procedure:

    • Dissolve 20 mg of the product in minimal DCM (0.5 mL) in a small vial.

    • Place this open vial inside a larger jar containing 5 mL of Hexane.

    • Seal the outer jar tightly.

    • Store at 4°C in a vibration-free zone for 3–5 days.

  • Selection: Harvest crystals under a microscope using polarized light. Look for sharp edges and uniform extinction.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream is essential to freeze ethoxy chain disorder).

  • Refinement: SHELXL-2018/3.

  • Target Metrics:

    
    , Goodness of Fit (GooF) 
    
    
    
    .

Structural Insights & Data Visualization

Workflow Diagram

The following diagram illustrates the decision matrix for validating DEDB reaction products. Note how NMR loops back to uncertainty, whereas SC-XRD leads to a definitive endpoint.

ValidationWorkflow Start Start: 1,2-Diethoxy-4,5-dinitrobenzene Reaction Reaction: Reduction + Condensation Start->Reaction Crude Crude Product Isolation Reaction->Crude NMR 1H/13C NMR Analysis Crude->NMR Cryst Crystallization (Vapor Diffusion) Crude->Cryst Direct Path Ambiguity Isomer Ambiguity? (Regioisomers/Tautomers) NMR->Ambiguity Ambiguity->Cryst Yes (Inconclusive) Final Validated Structure (Publishable) Ambiguity->Final No (Rarely for DEDB) XRD Single Crystal XRD (Mo-Kα, 100K) Cryst->XRD Structure Structure Solution (SHELXL) XRD->Structure Structure->Final

Figure 1: Decision pathway for structural validation. Note the "Ambiguity" loop often encountered with NMR, necessitating the SC-XRD pathway.

Key Crystallographic Features of DEDB Derivatives

When analyzing the X-ray data of these specific compounds, pay attention to:

  • Nitro Group Torsion: In the starting material and intermediates, steric crowding between the ethoxy and nitro groups often forces the nitro group out of the aromatic plane (torsion angle > 30°). This explains the reduced conjugation observed in UV-Vis, which NMR cannot quantify.

  • Ethoxy Chain Conformation: The ethyl groups can adopt cis or trans orientations relative to the ring plane. This affects packing density and melting point.

  • 
     Stacking:  Quinoxaline derivatives are planar. SC-XRD allows measurement of the centroid-to-centroid distance (typically 3.4–3.6 Å), a key predictor of charge carrier mobility in organic electronics.
    

References

  • Crystallographic Fundamentals

    • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg.

  • Nitro-Veratrole Chemistry

    • Nyburg, S. C., et al. (1987).[1] "Structure of 1,2-dimethoxy-4,5-dinitrobenzene." Acta Crystallographica Section C. Link (Analogous structure validation).

  • Quinoxaline Synthesis

    • Ajani, O. O., et al. (2010). "Microwave assisted synthesis and antimicrobial activity of some 2,3-quinoxalinone derivatives." Journal of Heterocyclic Chemistry. Link

  • NMR vs XRD Comparison

    • News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." Link

  • Regioselectivity in Dinitrobenzenes

    • Crampton, M. R., et al. (2013).[1] "Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives." International Journal of Chemistry. Link

Sources

A Comparative Analysis of Ethoxy vs. Fluoro Groups in Dinitrobenzene Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of nucleophilic aromatic substitution (SNAr), the nature of the leaving group is a critical determinant of reaction kinetics and feasibility. This guide provides a detailed comparative analysis of the ethoxy (-OEt) and fluoro (-F) groups as leaving groups in the context of dinitrobenzene reactivity, a topic of significant interest in organic synthesis and drug development. By synthesizing mechanistic principles with experimental insights, this document aims to equip researchers with a comprehensive understanding of the factors governing the reactivity of 1-ethoxy-2,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene.

The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on electron-deficient aromatic rings, such as dinitrobenzene, does not proceed via a concerted SN2 or a stepwise SN1 mechanism. Instead, it follows a two-step addition-elimination pathway.[1][2] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily broken in this step. In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[4]

The presence of strong electron-withdrawing groups, such as the two nitro groups (-NO2) in dinitrobenzene, is crucial. These groups, positioned ortho and para to the leaving group, effectively stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the first, rate-determining step.[3]

Caption: The two-step addition-elimination mechanism of SNAr.

The "Element Effect": Unraveling the Fluoro Anomaly

In the context of SNAr reactions, the typical trend of halide leaving group ability observed in SN2 reactions (I > Br > Cl > F) is inverted.[5] For activated aryl halides, the reactivity order is often F > Cl > Br > I.[6] This phenomenon, known as the "element effect," is a direct consequence of the reaction mechanism.

The rate-determining step in the SNAr reaction of 1-fluoro-2,4-dinitrobenzene is the initial attack of the nucleophile to form the Meisenheimer complex.[4] The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect, which makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[5] This inductive stabilization of the transition state leading to the Meisenheimer complex outweighs the high strength of the C-F bond. Since the C-F bond is broken in the fast, non-rate-determining second step, its strength has a minimal impact on the overall reaction rate.[4]

In contrast, for the other halogens, while the C-X bond is weaker, their lower electronegativity provides less stabilization for the developing negative charge in the transition state of the first step.

Ethoxy as a Leaving Group: A Comparative Disadvantage

The ethoxy group (-OEt), while a viable leaving group in SNAr reactions, is generally less reactive than the fluoro group. This can be attributed to several factors:

  • Basicity: The ethoxide anion (EtO-) is a significantly stronger base than the fluoride anion (F-). In general, poorer leaving groups are stronger bases. The departure of a more basic leaving group is less favorable.

  • Electronegativity and Inductive Effect: While the oxygen atom in the ethoxy group is electronegative, the overall electron-withdrawing inductive effect of the ethoxy group is less pronounced than that of a fluorine atom. This results in a less electrophilic ipso-carbon in 1-ethoxy-2,4-dinitrobenzene compared to its fluoro-analogue, leading to a slower rate of nucleophilic attack.

  • Meisenheimer Complex Stability: The greater inductive effect of fluorine provides superior stabilization of the negative charge in the Meisenheimer complex, further contributing to the faster reaction rate of 1-fluoro-2,4-dinitrobenzene.[4]

Quantitative Comparison: A Look at the Kinetics

Kinetic studies of the reactions of 1-halo-2,4-dinitrobenzenes with various amines consistently show that the fluoro-substituted compound is the most reactive. For instance, Mayr electrophilicity parameters (E) determined for 1-X-2,4-dinitrobenzenes show a less negative value for the fluoro derivative (E = -14.1 for X = F) compared to the chloro and bromo derivatives (E = -17.6 for X = Cl and Br), indicating a higher electrophilicity and reactivity for the fluoro-substituted compound.[6][7]

Studies on the reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines provide insights into the behavior of oxygen-based leaving groups.[8] The reactivity in these systems is sensitive to the electronic properties of the substituent Y on the leaving group. An electron-withdrawing group on the phenoxy moiety enhances the leaving group's ability and increases the reaction rate. The ethoxy group, being electron-donating by resonance, is expected to be a less effective leaving group compared to a phenoxy group with electron-withdrawing substituents.

Table 1: Comparative Reactivity of Dinitrobenzene Derivatives

SubstrateLeaving GroupRelative Reactivity with AminesKey Factors
1-Fluoro-2,4-dinitrobenzene-FVery HighHigh electronegativity of F strongly activates the ring towards nucleophilic attack (rate-determining step).[4][5]
1-Chloro-2,4-dinitrobenzene-ClHighLess electronegative than F, leading to lower reactivity.[6]
1-Bromo-2,4-dinitrobenzene-BrModerateWeaker inductive effect compared to F and Cl.[6]
1-Ethoxy-2,4-dinitrobenzene-OEtLower than FluoroEthoxide is a stronger base than fluoride. The ethoxy group has a weaker inductive electron-withdrawing effect compared to fluorine.

Experimental Protocol: A Comparative Kinetic Study via UV-Vis Spectrophotometry

This protocol outlines a method for comparing the reaction rates of 1-fluoro-2,4-dinitrobenzene and 1-ethoxy-2,4-dinitrobenzene with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry.[9][10][11] The formation of the product, N-(2,4-dinitrophenyl)piperidine, can be monitored by the increase in absorbance at its λmax (around 360-380 nm), where the reactants have negligible absorbance.

Materials and Reagents:
  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • 1-Ethoxy-2,4-dinitrobenzene

  • Piperidine

  • Anhydrous acetonitrile (MeCN) or other suitable aprotic solvent

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-fluoro-2,4-dinitrobenzene (e.g., 10 mM) in anhydrous acetonitrile.

    • Prepare a stock solution of 1-ethoxy-2,4-dinitrobenzene (e.g., 10 mM) in anhydrous acetonitrile.

    • Prepare a series of stock solutions of piperidine in anhydrous acetonitrile with varying concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).

  • Determination of λmax for the Product:

    • React a small amount of 1-fluoro-2,4-dinitrobenzene with an excess of piperidine and allow the reaction to go to completion.

    • Record the UV-Vis spectrum of the resulting N-(2,4-dinitrophenyl)piperidine solution to determine its wavelength of maximum absorbance (λmax).

  • Kinetic Measurements (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to monitor the absorbance at the predetermined λmax.

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a 1 cm quartz cuvette, place a known volume of the piperidine solution (ensure it is in large excess, e.g., at least 10-fold, compared to the dinitrobenzene derivative).

    • Initiate the reaction by adding a small, known volume of the dinitrobenzene derivative stock solution to the cuvette.

    • Quickly mix the solution and immediately start recording the absorbance as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

    • Repeat the experiment for each concentration of piperidine and for both 1-fluoro-2,4-dinitrobenzene and 1-ethoxy-2,4-dinitrobenzene.

  • Data Analysis:

    • Under pseudo-first-order conditions ([Piperidine] >> [Dinitrobenzene]), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst

    • Plot kobs versus the concentration of piperidine. The slope of this plot will give the second-order rate constant (k2) for the reaction.

    • Compare the k2 values obtained for 1-fluoro-2,4-dinitrobenzene and 1-ethoxy-2,4-dinitrobenzene to quantitatively assess their relative reactivities.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_DNFB Prepare DNFB Stock Solution Kin_Run Perform Kinetic Runs (UV-Vis Spectrophotometry) Prep_DNFB->Kin_Run Prep_DNEB Prepare DNEB Stock Solution Prep_DNEB->Kin_Run Prep_Pip Prepare Piperidine Stock Solutions Prep_Pip->Kin_Run Det_lambda Determine λmax of Product Det_lambda->Kin_Run Calc_kobs Calculate kobs (Pseudo-First-Order) Kin_Run->Calc_kobs Plot_kobs Plot kobs vs. [Piperidine] Calc_kobs->Plot_kobs Calc_k2 Determine Second-Order Rate Constant (k2) Plot_kobs->Calc_k2 Compare Compare Reactivities Calc_k2->Compare

Caption: Workflow for the comparative kinetic study.

Conclusion

The comparative analysis of ethoxy and fluoro groups as leaving groups in dinitrobenzene reactivity clearly demonstrates the superior reactivity of the fluoro-substituted compound. This is primarily attributed to the high electronegativity of fluorine, which strongly activates the aromatic ring towards the rate-determining nucleophilic attack in the SNAr mechanism. The ethoxy group, being part of a more basic leaving group and exerting a weaker inductive effect, renders 1-ethoxy-2,4-dinitrobenzene significantly less reactive.

For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of synthetic routes and the development of novel molecules. The choice of leaving group can profoundly impact reaction efficiency, yield, and the feasibility of a desired transformation. While 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) is a classic example of a highly activated substrate for SNAr reactions,[12] the reactivity of other derivatives, such as those with ethoxy leaving groups, can be modulated and exploited in various synthetic contexts. The provided experimental protocol offers a robust framework for quantitatively assessing these reactivity differences in the laboratory.

References

  • Um, I.-H., et al. (2012). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses. The Journal of Organic Chemistry, 77(19), 8639-8647. Available at: [Link]

  • Cho, H.-J., & Um, I.-H. (2014). The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. Bulletin of The Korean Chemical Society, 35(8), 2435-2438. Available at: [Link]

  • Um, I.-H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of Organic Chemistry, 79(15), 7025-7031. Available at: [Link]

  • Um, I.-H., et al. (2012). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses. ResearchGate. Available at: [Link]

  • Um, I.-H., et al. (2017). Medium Effect (H2O versus MeCN) on Reactivity and Reaction Pathways for SNAr Reaction of 1-Aryloxy-2,4- dinitrobenzenes with Cyclic Secondary Amines. Canadian Journal of Chemistry. Available at: [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 854918. Available at: [Link]

  • Halpern, A. M. (n.d.). Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College. Available at: [Link]

  • Neumann, C. N., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16985-16992. Available at: [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. National Center for Biotechnology Information. Available at: [Link]

  • Mencarelli, P., & Stegel, F. (1983). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (9), 1349-1353. Available at: [Link]

  • Wikipedia. (2024). Leaving group. Wikipedia. Available at: [Link]

  • Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. Scribd. Available at: [Link]

  • LibreTexts Chemistry. (2021). Conjugate Addition & Elimination at Aromatics (SNAR). LibreTexts. Available at: [Link]

  • Washington University in St. Louis. (n.d.). UV Visible Spectrophotometry (UV-Vis). Chemical and Environmental Analysis Facility (CEAF). Available at: [Link]

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  • Wikipedia. (2024). Ultraviolet–visible spectroscopy. Wikipedia. Available at: [Link]

  • Um, I.-H., et al. (2012). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Brønsted and Mayr Analyses. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. Available at: [Link]

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  • Lee, H. W., et al. (2024). Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. Molecules, 29(21), 4984. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Diethoxy-4,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation through informed action. By understanding the inherent hazards of 1,2-diethoxy-4,5-dinitrobenzene and adhering to the detailed procedures outlined below, laboratory personnel can ensure personal safety and environmental stewardship.

Hazard Profile: Understanding the Risk

1,2-diethoxy-4,5-dinitrobenzene belongs to the dinitrobenzene family of compounds. While a specific Safety Data Sheet (SDS) for this exact diether is not widely available, the hazard profile can be reliably inferred from its structural analogues, such as 1,2-dimethoxy-4,5-dinitrobenzene and other dinitrobenzenes. These compounds are characterized by their toxicity and potential for energetic decomposition.[1][2] The two nitro groups (-NO₂) significantly influence the molecule's reactivity and biological activity, making it a hazardous substance that must be handled with extreme care.[2][3]

The primary hazards are associated with its toxicity by all routes of exposure—inhalation, ingestion, and dermal contact.[3][4] Furthermore, nitroaromatic compounds are known to be thermally sensitive and can pose an explosion risk under specific conditions, such as heating in a confined space.[2]

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

To illustrate the potential hazards, the following table summarizes the Globally Harmonized System (GHS) classifications for related dinitrobenzene compounds. This data underscores the necessity for cautious handling and disposal.

Hazard StatementDescriptionGHS Classification (for related compounds)Source
H302Harmful if swallowedAcute toxicity, oral (Category 4)[3]
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)[3]
H331 / H332Toxic / Harmful if inhaledAcute toxicity, inhalation (Category 3/4)[3][4]
H315Causes skin irritationSkin corrosion/irritation (Category 2)[3][4]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[3][4]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[3][4]
H373May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity, repeated exposure[5]
H411Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard[5]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing 1,2-diethoxy-4,5-dinitrobenzene for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Essential PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][6]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber, inspected prior to use). Wear a lab coat or fire/flame-resistant and impervious clothing to prevent skin contact.[4][6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[4][6]

  • General Hygiene: Always wash hands thoroughly after handling and before eating, drinking, or smoking. Remove and wash contaminated clothing before reuse.[7][8]

All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[8]

Step-by-Step Waste Management and Disposal Protocol

The proper disposal of 1,2-diethoxy-4,5-dinitrobenzene is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for regulatory compliance and safety.

Step 1: Waste Segregation

Proper segregation is fundamental to safe and efficient disposal.

  • Isolate Nitroaromatic Waste: 1,2-diethoxy-4,5-dinitrobenzene waste must be collected in a dedicated container labeled "Hazardous Waste: Nitroaromatic Compounds" or as directed by your institution's Environmental Health and Safety (EHS) department.

  • Avoid Mixing: Critically, do not mix this waste with other chemical streams, such as non-halogenated solvents, aqueous waste, acids, or bases.[5] Mixing can create unforeseen chemical reactions, complicate the final disposal process, and increase costs.[5]

Step 2: Containerization and Labeling

The integrity and labeling of the waste container are crucial for safe storage and transport.

  • Container Selection: Use a chemically compatible and sealable container in good condition. Borosilicate glass or a suitable plastic container is typically appropriate.

  • Immediate and Accurate Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "1,2-Diethoxy-4,5-dinitrobenzene" .[5]

    • The approximate concentration and composition of the waste.

    • The date of accumulation.[5]

    • The appropriate GHS hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, environment).[5][9]

Step 3: On-Site Accumulation and Storage

Waste must be stored safely within the laboratory in a designated area prior to collection.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA.[5][10] This area must be at or near the point of waste generation and under the control of laboratory personnel.[5][10]

  • Secure Storage: Keep the container tightly closed except when adding waste.[4][6][10] Store it in a cool, dry, and well-ventilated location, away from incompatible materials and sources of ignition.[4][6]

  • Secondary Containment: Place the waste container inside a secondary containment tray to prevent the spread of material in case of a leak or spill.[10]

Step 4: Arranging for Final Disposal

The ultimate disposal of 1,2-diethoxy-4,5-dinitrobenzene is not a task for laboratory personnel. It requires a licensed and qualified hazardous waste disposal contractor.

  • Professional Disposal: The material must be disposed of by removal to a licensed chemical destruction plant.[4]

  • High-Temperature Incineration: The recommended and most common method for the final disposal of nitroaromatic compounds is high-temperature incineration.[5][11] This process uses extremely high temperatures to destroy the toxic organic structure, converting it into less harmful substances like carbon dioxide, water, and inorganic acids.[5] The incinerator's emission control systems neutralize these resulting gases, preventing environmental release.[5]

  • Landfill is Unacceptable: Direct disposal to a landfill or sewer system is strictly prohibited.[4][11]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 1,2-diethoxy-4,5-dinitrobenzene.

G cluster_prep In-Lab Preparation cluster_disposal Final Disposal WasteGen Waste Generated (1,2-Diethoxy-4,5-dinitrobenzene) PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) WasteGen->PPE Segregate 2. Segregate Waste (Nitroaromatic Stream Only) PPE->Segregate Containerize 3. Containerize & Label (Hazardous Waste, Full Name, Date) Segregate->Containerize Store 4. Store in SAA (Closed, Secondary Containment) Containerize->Store Schedule 5. Schedule Pickup (Contact EHS/Licensed Contractor) Store->Schedule Transport 6. Professional Transport (Manifest Tracking) Schedule->Transport Incinerate 7. High-Temperature Incineration (Licensed Facility) Transport->Incinerate

Caption: Disposal workflow for 1,2-diethoxy-4,5-dinitrobenzene.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is vital.

Accidental Exposure
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][6]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[4][6]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][6]

Spill Response

For small spills within a fume hood:

  • Ensure personal protective equipment is worn.[4][6]

  • Remove all sources of ignition and use non-sparking tools.[4][6]

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand).

  • Collect the contaminated material and place it in a suitable, closed container for disposal as hazardous waste.[4][6]

  • Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[4][6]

Regulatory Compliance

All procedures for hazardous waste disposal are governed by strict regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[12][13][14] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly identified, managed, and disposed of in full compliance with local, state, and federal regulations.[12][13][15]

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Cheméo. (n.d.). Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene (CAS 3395-03-7).
  • ECHEMI. (n.d.). 1,2-DIMETHOXY-4,5-DINITROBENZENE SDS, 3395-03-7 Safety Data Sheets.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 1,2-DIMETHOXY-4,5-DINITROBENZENE.
  • iChemical. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene, CAS No. 3395-03-7.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • PubChem. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene.
  • NCBI. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Cole-Parmer. (2004, October 05). Material Safety Data Sheet - 1,3-Dinitrobenzene.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 03). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%.
  • US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • Request PDF. (2025, August 06). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
  • MIT EHS. (n.d.). Chemical Waste.
  • PubChem. (n.d.). 1,3-Dinitrobenzene.
  • ATSDR. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.